GLPG0492
Description
This compound is a small molecule drug with a maximum clinical trial phase of I.
Propriétés
IUPAC Name |
4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJGULUVTFDTAS-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215085-92-9 | |
| Record name | GLPG-0492 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215085929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-0492 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-0492 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O59X1ACZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of GLPG0492: A Selective Androgen Receptor Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in muscle wasting conditions such as cachexia and muscular dystrophy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the lead optimization process from its origins in hydantoin antiandrogens, its pharmacological profile, and the experimental methodologies employed in its preclinical and clinical evaluation. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using DOT language diagrams.
Introduction: The Quest for Tissue-Selective Androgen Receptor Modulation
Androgens, such as testosterone, are critical for the development and maintenance of muscle mass and strength. However, their therapeutic use is often limited by undesirable androgenic side effects in tissues like the prostate and skin. This has driven the development of Selective Androgen Receptor Modulators (SARMs), which aim to elicit the anabolic benefits of androgens in muscle and bone while minimizing their effects on reproductive tissues. This compound emerged from such a program, with the goal of creating a potent, orally bioavailable SARM with a favorable tissue selectivity profile.
Discovery and Lead Optimization
The discovery of this compound originated from the structural modification of a known class of androgen receptor antagonists: hydantoins. Through a focused lead optimization campaign, a novel diarylhydantoin scaffold was identified as a promising starting point.
From Antiandrogen to SARM: A Shift in Scaffold
Initial efforts focused on modifying the hydantoin core to shift the pharmacological activity from antagonism to partial agonism, a characteristic sought for in SARMs. This led to the synthesis and screening of a series of 4-(hydroxymethyl)diarylhydantoin analogs.
Synthesis of the Diarylhydantoin Core
The general synthetic route to the diarylhydantoin scaffold involves a multi-step process. A key intermediate, a substituted aniline, is reacted with an isocyanate to form a urea derivative. This intermediate then undergoes cyclization to form the hydantoin ring. Subsequent modifications at various positions on the aryl rings and the hydantoin core allowed for the exploration of the structure-activity relationship (SAR).
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the androgen receptor, coupled with a partial agonist activity profile that underpins its tissue-selective effects.
In Vitro Pharmacology
The in vitro activity of this compound was assessed through androgen receptor binding and transactivation assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value |
| Androgen Receptor Binding | Potency | 12 nM[1] |
| Androgen Receptor Transactivation | Agonist Activity | Partial Agonist |
A competitive radioligand binding assay is used to determine the affinity of this compound for the androgen receptor. The protocol involves the following key steps:
-
Receptor Source: Cytosol extract from the ventral prostate of rats is commonly used as a source of the androgen receptor.
-
Radioligand: A high-affinity, radio-labeled androgen, such as [3H]-R1881 (Metribolone), is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated. This is often achieved by adsorbing the unbound ligand to dextran-coated charcoal followed by centrifugation.
-
Quantification: The amount of radioactivity in the supernatant (representing the bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki) of the test compound for the androgen receptor.
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene. A common protocol is as follows:
-
Cell Line: A human cell line that is responsive to androgens, such as the HeLa human cervical cancer cell line, is used. These cells are transiently or stably transfected with two plasmids.
-
Expression Plasmid: A plasmid containing the full-length human androgen receptor cDNA is introduced to ensure sufficient receptor expression.
-
Reporter Plasmid: A second plasmid contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with multiple androgen response elements (AREs).
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound). Dihydrotestosterone (DHT) is typically used as a positive control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression of the reporter.
-
Measurement: The expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure the light output after the addition of a substrate.
-
Data Analysis: The dose-response curve for the test compound is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to the positive control are determined.
Caption: Workflow for the in vitro androgen receptor transactivation assay.
Preclinical In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in rodent models of muscle atrophy and dysfunction.
This classic model is used to assess the anabolic and androgenic activity of SARMs. In this model, castration leads to the regression of androgen-dependent tissues. The ability of a compound to restore the weight of the levator ani muscle (an indicator of anabolic activity) versus the ventral prostate (an indicator of androgenic activity) is measured. In a standard castrated male rodent model, this compound demonstrated robust anabolic activity on the levator ani muscle, comparable to testosterone propionate, but this was dissociated from the androgenic activity on the ventral prostate.[2]
Table 2: In Vivo Activity of this compound in Castrated Male Rats
| Tissue | Parameter | This compound |
| Levator Ani Muscle | A50 (dose for 50% activity) | 0.75 mg/kg/day[2] |
| Ventral Prostate | Maximum Activity | 30% at the highest dose tested[2] |
-
Animals: Immature male rats are surgically castrated. A sham-operated group serves as a control.
-
Treatment: After a post-operative recovery period, the castrated rats are treated daily with the test compound (this compound), a positive control (e.g., testosterone propionate), or vehicle for a specified duration (e.g., 7-14 days).
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle and ventral prostate are carefully dissected and weighed.
-
Data Analysis: The weights of the levator ani muscle and ventral prostate are normalized to the body weight. The anabolic and androgenic potency and efficacy of the test compound are determined by comparing the dose-response curves for the two tissues.
This model mimics disuse-induced muscle atrophy. This compound was shown to attenuate the loss of muscle mass in this model.
Table 3: Efficacy of this compound in the Hindlimb Immobilization Mouse Model
| Dose (mg/kg/day) | Change in Gastrocnemius Muscle Mass |
| 0.3 | Dose-dependent reduction in atrophy |
| 3 | Significant reduction in atrophy[2] |
| 10 | Maximal significant effect[2] |
-
Animals: Adult male BALB/cj mice are used.[2]
-
Immobilization: One hindlimb of each mouse is immobilized using a cast or staple. The contralateral limb serves as an internal control.
-
Treatment: The mice are treated daily with this compound, a positive control, or vehicle for the duration of the immobilization period (e.g., 7 days).
-
Tissue Collection and Analysis: At the end of the study, the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral limbs are collected and weighed. Muscle fiber cross-sectional area can be determined by histological analysis (e.g., H&E or immunofluorescence staining). Gene and protein expression analysis can be performed on muscle homogenates.
Pharmacokinetics
Preclinical pharmacokinetic studies in rats were conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While specific data for this compound is not publicly available, a related SARM, S-1, demonstrated low clearance, a moderate volume of distribution, and a terminal half-life of 3.6 to 5.2 hours after intravenous administration in rats, with an oral bioavailability ranging from 55% to 60%.
Mechanism of Action: Modulating the Androgen Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the androgen receptor. As a partial agonist, it is thought to induce a specific conformational change in the receptor that leads to the differential recruitment of co-regulators (co-activators and co-repressors) in a tissue-specific manner. This results in the desired anabolic effects in muscle while sparing androgenic tissues.
In the context of muscle atrophy, a key mechanism is the suppression of muscle-specific E3 ubiquitin ligases, such as Atrogin-1 (also known as MAFbx) and MuRF1. The expression of these genes is upregulated during atrophic conditions and they play a crucial role in the degradation of muscle proteins. The signaling pathway involves the transcription factor FoxO. In atrophic states, dephosphorylated FoxO translocates to the nucleus and activates the transcription of Atrogin-1 and MuRF1. Androgen receptor activation by SARMs is believed to interfere with this process, leading to a decrease in the expression of these atrogenes and a reduction in muscle protein degradation.
Caption: this compound's proposed mechanism in muscle cells.
Clinical Development
This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.
Phase 1 Clinical Trials
A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy male volunteers (NCT01397370). The primary objectives were to evaluate the safety and tolerability of this compound and to determine its pharmacokinetic profile. While detailed results from this specific trial are not publicly available in full, press releases indicated that this compound was well-tolerated and had a pharmacokinetic profile supportive of once-daily dosing.
Table 4: Overview of this compound Phase 1 Clinical Trial
| Parameter | Description |
| ClinicalTrials.gov ID | NCT01397370 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose |
| Population | Healthy Male Volunteers |
| Primary Endpoints | Safety, Tolerability, Pharmacokinetics |
| Reported Outcomes | Good safety and tolerability profile; Pharmacokinetics supportive of once-daily dosing. |
Conclusion
This compound represents a promising example of a selective androgen receptor modulator discovered through rational drug design and lead optimization. Its preclinical profile demonstrates potent anabolic activity in muscle with a clear dissociation from androgenic effects in the prostate. The mechanism of action, involving the modulation of the androgen receptor and subsequent suppression of key muscle atrophy genes, provides a strong rationale for its development in muscle wasting disorders. While further clinical development is necessary to establish its therapeutic efficacy and long-term safety, the discovery and early development of this compound provide valuable insights for the design of next-generation tissue-selective anabolic agents.
References
In Vivo Anabolic Effects of GLPG0492: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle tissue in preclinical models, positioning it as a potential therapeutic agent for muscle wasting conditions. This technical guide provides an in-depth overview of the in vivo anabolic effects of this compound, with a focus on its mechanism of action, key experimental findings, and detailed methodologies. Quantitative data from pivotal studies are summarized, and the underlying signaling pathways are illustrated to provide a comprehensive resource for researchers and drug development professionals.
Introduction
Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to produce the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in other tissues, such as the prostate. This compound has emerged as a promising SARM with demonstrated efficacy in preclinical models of muscle atrophy. This document synthesizes the available preclinical data on the in vivo anabolic effects of this compound.
Mechanism of Action
This compound exerts its anabolic effects by selectively binding to and activating the androgen receptor in muscle tissue. This targeted activation initiates a cascade of downstream signaling events that promote muscle protein synthesis and inhibit muscle protein breakdown.
Modulation of Muscle Atrophy Signaling Pathways
Preclinical studies have shown that this compound counteracts muscle atrophy by negatively interfering with key signaling pathways that control muscle mass. In a mouse model of hindlimb immobilization, this compound treatment was found to significantly inhibit the expression of two critical genes involved in muscle protein degradation: Muscle RING Finger 1 (MuRF1) and Forkhead Box O1 (FoxO1).[1]
-
MuRF1: This E3 ubiquitin ligase is a key regulator of muscle protein breakdown, targeting myofibrillar proteins for degradation by the proteasome.
-
FoxO1: This transcription factor plays a central role in muscle atrophy by upregulating the expression of atrogenes, including MuRF1.
By downregulating the expression of MuRF1 and FoxO1, this compound effectively blunts the catabolic processes that lead to muscle wasting.
While direct evidence of this compound's impact on the Akt/mTOR and myostatin pathways is not yet extensively detailed in published literature, the downregulation of FoxO1 suggests a potential interaction with the Akt signaling cascade, as Akt is a known negative regulator of FoxO transcription factors. Further research is needed to fully elucidate the complete signaling network modulated by this compound.
In Vivo Preclinical Efficacy
The anabolic effects of this compound have been evaluated in two key preclinical models: a mouse model of disuse atrophy (hindlimb immobilization) and a mouse model of Duchenne muscular dystrophy (mdx mouse).
Hindlimb Immobilization Model
This model induces rapid muscle atrophy, mimicking conditions of disuse in humans.
A detailed protocol for the hindlimb immobilization model as utilized in the study by Blanqué et al. is as follows:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Immobilization: One hindlimb is immobilized in a neutral position using a plaster cast or a similar fixation method, extending from the upper thigh to the ankle. The contralateral limb serves as a non-immobilized control.
-
Treatment: this compound is administered daily via a suitable route (e.g., oral gavage or subcutaneous injection) at various doses. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Duration: The immobilization period is typically 7 to 14 days.
-
Outcome Measures: At the end of the study, various parameters are assessed, including:
-
Muscle wet weight (e.g., gastrocnemius, tibialis anterior).
-
Muscle fiber cross-sectional area (CSA) via histological analysis.
-
Gene expression analysis of key anabolic and catabolic markers in muscle tissue.
-
In the hindlimb immobilization study, this compound demonstrated a dose-dependent prevention of muscle atrophy.
| Treatment Group | Dose (mg/kg/day) | Change in Gastrocnemius Muscle Weight vs. Immobilized Control |
| Vehicle | - | - |
| This compound | 1 | +~10% |
| This compound | 3 | +~15% (p<0.05) |
| This compound | 10 | +~20% (p<0.01) |
| Testosterone Propionate | 1 | +~20% (p<0.01) |
Table 1: Effect of this compound on Gastrocnemius Muscle Weight in Immobilized Mice. Data are approximated from graphical representations in Blanqué et al. and are meant to be illustrative of the reported effects.
Histological analysis further revealed that this compound treatment led to a significant preservation of muscle fiber cross-sectional area compared to the vehicle-treated immobilized group.
Duchenne Muscular Dystrophy (mdx) Model
This model represents a genetic muscle-wasting disease, allowing for the evaluation of this compound's effects on muscle function and pathology.
-
Animal Model: Male mdx mice, which lack dystrophin, are used.
-
Treatment: this compound is administered over a specified period (e.g., 12 weeks) at various doses.
-
Functional Assessment: Muscle function is assessed using tests such as the four-limb grip strength test and treadmill running performance.
-
Histological Analysis: Muscle tissues are examined for markers of dystrophy, such as fibrosis and central nucleation.
In the mdx mouse study, this compound treatment resulted in significant improvements in muscle performance.
| Treatment Group | Dose (mg/kg/day) | Improvement in Grip Strength vs. Vehicle | Improvement in Running Distance vs. Vehicle |
| Vehicle | - | - | - |
| This compound | 3 | Significant improvement | Significant improvement |
| This compound | 10 | Significant improvement | Significant improvement |
| This compound | 30 | Significant improvement | Significant improvement |
Table 2: Effect of this compound on Muscle Performance in mdx Mice. "Significant improvement" indicates a statistically significant difference as reported in the original study by Cozzoli et al.
Anabolic Effects on Bone
Currently, there is a lack of published preclinical or clinical data specifically investigating the in vivo anabolic effects of this compound on bone tissue. While SARMs as a class are anticipated to have positive effects on bone mineral density and bone formation, dedicated studies are required to characterize the specific impact of this compound on bone.
Clinical Development
Galapagos NV initiated a Phase I first-in-human trial and a subsequent Proof-of-Mechanism study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers. However, the detailed quantitative results from these clinical trials have not been made publicly available in peer-reviewed literature or on clinical trial registries.
Conclusion
This compound has demonstrated robust anabolic effects in preclinical models of muscle wasting, primarily by mitigating muscle protein degradation through the downregulation of key catabolic genes. The compound effectively preserves muscle mass and improves muscle function, highlighting its therapeutic potential for conditions characterized by muscle atrophy. Further research is warranted to fully elucidate its complete mechanism of action, particularly its effects on other anabolic signaling pathways and its potential impact on bone health. The public dissemination of clinical trial data will be crucial for a comprehensive understanding of its safety and efficacy profile in humans.
References
GLPG0492: A Technical Guide for Preclinical Research in Muscle Wasting and Cachexia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GLPG0492, a non-steroidal selective androgen receptor modulator (SARM), for its application in muscle wasting and cachexia research. This document synthesizes key preclinical findings, details experimental methodologies, and illustrates the underlying molecular mechanisms.
Core Concepts: Mechanism of Action
This compound is a selective androgen receptor modulator that exhibits tissue-specific anabolic activity.[1] Unlike traditional androgens, this compound is designed to preferentially act on muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[1][2] The primary mechanism of action involves binding to the androgen receptor (AR) in skeletal muscle cells. This interaction initiates a signaling cascade that promotes muscle protein synthesis and inhibits protein degradation, leading to an overall anabolic effect.[3]
Signaling Pathway of this compound in Skeletal Muscle
The binding of this compound to the androgen receptor in the cytoplasm of muscle cells leads to the translocation of the complex into the nucleus. Inside the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of specific genes involved in muscle homeostasis. This process ultimately leads to an increase in muscle protein synthesis and a decrease in muscle protein breakdown.
Preclinical Efficacy Data
Preclinical studies have evaluated the efficacy of this compound in various models of muscle wasting. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound in a Mouse Model of Hindlimb Immobilization[1][3]
| Parameter | Vehicle Control | This compound (0.3 mg/kg/day) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) |
| Gastrocnemius Weight (Immobilized Limb) | Significant Loss | Partial Prevention | Significant Prevention | Significant Prevention | Complete Prevention |
| Gastrocnemius Weight (Contralateral Limb) | No Change | No Significant Change | Significant Increase | No Significant Change | Significant Increase |
| Prostate Weight | No Change | No Significant Change | No Significant Change | No Significant Change | Significant Increase |
Table 2: Gene Expression Changes in Tibialis Muscle Following Hindlimb Immobilization (7 days)[1][3]
| Gene Target | Immobilized Control (vs. Intact) | This compound (10 mg/kg/day) (vs. Immobilized Control) | Testosterone Propionate (1 mg/kg/day) (vs. Immobilized Control) |
| Atrogin-1 (Fbxo32) | Upregulated | Significantly Downregulated | Significantly Downregulated |
| MuRF1 (Trim63) | Upregulated | Significantly Downregulated | Significantly Downregulated |
| FoxO1 | Upregulated | Significantly Downregulated | Significantly Downregulated |
| Myogenin | Upregulated | Significantly Downregulated | Not Reported |
| IL-1β | Upregulated | Significantly Downregulated | Not Reported |
Table 3: Effects of this compound in the Exercised mdx Mouse Model of Duchenne Muscular Dystrophy (4-week and 12-week studies)[4]
| Parameter | Vehicle Control | This compound (0.3 - 30 mg/kg) | Nandrolone (5 mg/kg) | α-methylprednisolone (1 mg/kg) |
| In Vivo Muscle Strength | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |
| Running Performance (Fatigue) | Significant Increase in Fatigue (30-50%) | Preserved | Not Reported | Not Reported |
| Ex Vivo Diaphragm Force | Baseline | Modest but Significant Increase | Modest but Significant Increase | Modest but Significant Increase |
| Muscle Fibrosis Markers | Baseline | Decreased | Decreased | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols for evaluating this compound.
Hindlimb Immobilization Mouse Model
This model is used to induce rapid and reproducible muscle atrophy.
Animals:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 10-12 weeks
-
Sex: Male or Female
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Immobilize one hindlimb in a neutral position using a cast or splint. The contralateral limb serves as a control.
-
Administer this compound or vehicle control daily via subcutaneous injection or oral gavage for the duration of the study (typically 7-14 days).
-
At the end of the treatment period, euthanize the animals and carefully dissect the gastrocnemius, tibialis anterior, and soleus muscles from both the immobilized and contralateral limbs.
-
Record the wet weight of each muscle.
-
Process a portion of the muscle for histological analysis (e.g., hematoxylin and eosin staining to measure fiber cross-sectional area) and the remainder for molecular analysis (e.g., RNA or protein extraction).
Exercised mdx Mouse Model
This model is relevant for studying muscle wasting in the context of Duchenne muscular dystrophy.
Animals:
-
Species: mdx mouse (a model for Duchenne muscular dystrophy)
-
Age: Typically starting at 4-6 weeks
-
Sex: Male
Procedure:
-
Acclimate the mdx mice to a treadmill running protocol.
-
Administer this compound, vehicle control, or comparator drugs (e.g., nandrolone, prednisolone) daily for the study duration (e.g., 4 or 12 weeks).
-
Conduct regular in vivo functional tests, such as grip strength and treadmill exhaustion tests.
-
At the study endpoint, perform ex vivo muscle function analysis on isolated muscles (e.g., diaphragm, extensor digitorum longus).
-
Collect muscle tissue for histological analysis of fibrosis and inflammation, and for biochemical assays.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of this compound in a muscle wasting model.
Summary and Future Directions
This compound has demonstrated promising preclinical efficacy in mitigating muscle wasting through its selective anabolic activity in skeletal muscle. The compound effectively counteracts muscle atrophy in disuse models and improves muscle function in a model of muscular dystrophy.[3][4] Its mechanism of action, involving the modulation of key anabolic and catabolic gene expression, provides a strong rationale for its further investigation in conditions of cachexia and sarcopenia.[1][3] Future research should focus on long-term efficacy and safety studies, as well as its potential in combination therapies for complex muscle wasting diseases. The discontinuation of some SARM clinical trials highlights the need for carefully designed studies with well-defined endpoints to translate preclinical promise into clinical benefit.[5]
References
- 1. A novel hindlimb immobilization procedure for studying skeletal muscle atrophy and recovery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
The Role of GLPG0492 in Modulating Signaling Pathways for Muscle Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG0492 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated significant potential in preclinical models for mitigating muscle wasting and promoting muscle hypertrophy. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anabolic effects of this compound, with a focus on its role in key signaling pathways that govern muscle mass regulation. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to offer a comprehensive resource for researchers in the field of muscle biology and therapeutics.
Introduction
Skeletal muscle atrophy is a debilitating condition associated with a wide range of pathologies, including cancer cachexia, sarcopenia, and prolonged disuse. Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic class of compounds designed to elicit the anabolic benefits of androgens on muscle and bone while minimizing the undesirable androgenic effects on reproductive tissues. This compound has emerged as a potent SARM that effectively prevents muscle loss and promotes muscle fiber growth in animal models.[1][2] Its mechanism of action involves the modulation of critical signaling networks that control the balance between protein synthesis and degradation in skeletal muscle.
Core Signaling Pathways in Muscle Growth and Atrophy
The maintenance of skeletal muscle mass is a dynamic process governed by a complex interplay of signaling pathways. The two primary pathways central to muscle growth (anabolism) and muscle breakdown (catabolism) are the mTOR and myostatin signaling pathways, respectively.
The mTOR Pathway: A Master Regulator of Protein Synthesis
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. In skeletal muscle, the mTOR complex 1 (mTORC1) is a key driver of protein synthesis and hypertrophy. Activation of mTORC1, typically through upstream signals like insulin-like growth factor 1 (IGF-1) and mechanical stimuli, leads to the phosphorylation of its downstream effectors, p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately enhances the translation of mRNAs encoding for proteins essential for muscle growth.
The Myostatin Pathway: A Potent Inhibitor of Muscle Growth
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a powerful negative regulator of skeletal muscle mass. By binding to its receptor, Activin Receptor Type IIB (ActRIIB), myostatin initiates a signaling cascade involving the phosphorylation of Smad2 and Smad3 transcription factors. The activated Smad complex then translocates to the nucleus to regulate the expression of genes that inhibit myogenesis and promote muscle atrophy, including the upregulation of muscle-specific ubiquitin ligases.
This compound's Mechanism of Action in Muscle
This compound exerts its anabolic effects by selectively binding to the androgen receptor (AR) in skeletal muscle. This interaction triggers a cascade of molecular events that favorably shift the balance from protein degradation to protein synthesis.
Downregulation of Atrophy-Related Genes
Preclinical studies have demonstrated that this compound treatment significantly attenuates the expression of key genes associated with muscle atrophy.[1] In a mouse model of hindlimb immobilization, this compound was shown to suppress the upregulation of the E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx), which are critical for targeting proteins for proteasomal degradation.[1] Furthermore, this compound treatment leads to a reduction in the expression of the transcription factor Forkhead box O1 (FoxO1), a master regulator of atrogene expression.[1]
Crosstalk with Key Signaling Pathways
While direct evidence detailing every molecular interaction of this compound is still emerging, the established understanding of androgen and SARM signaling provides a strong framework for its mechanism.
-
Modulation of the mTOR Pathway: Androgen receptor activation is known to positively influence the mTOR pathway, often through the upregulation of IGF-1 signaling. By binding to the AR, this compound is hypothesized to enhance the PI3K/Akt signaling cascade, leading to the activation of mTORC1 and subsequent promotion of protein synthesis. The observed downregulation of FoxO1 by this compound further supports this, as FoxO1 can act as an inhibitor of mTOR signaling.[1]
-
Interference with the Myostatin Pathway: There is significant evidence of crosstalk between the androgen receptor and myostatin signaling pathways. Androgens have been shown to suppress myostatin expression, in part by upregulating its antagonist, follistatin. It is therefore plausible that this compound, by activating the AR, can indirectly inhibit the myostatin pathway, thereby reducing its negative regulation of muscle growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of this compound in a mouse model of hindlimb immobilization.[1]
Table 1: Effect of this compound on Gastrocnemius Muscle Weight in Hindlimb Immobilization Model
| Treatment Group | Dose (mg/kg/day) | Normalized Gastrocnemius Weight (mg/g body weight) - Immobilized Limb | Normalized Gastrocnemius Weight (mg/g body weight) - Contralateral Limb |
| Intact Control | - | 5.8 ± 0.1 | 5.8 ± 0.1 |
| Immobilized Vehicle | - | 4.6 ± 0.1 | 5.7 ± 0.1 |
| This compound | 0.3 | 4.8 ± 0.1 | 5.8 ± 0.1 |
| This compound | 3 | 5.2 ± 0.1 | 6.1 ± 0.1 |
| This compound | 10 | 5.4 ± 0.1 | 6.0 ± 0.1 |
| Testosterone Propionate | 1 | 5.9 ± 0.2*** | 6.2 ± 0.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Immobilized Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Gene Expression in Tibialis Muscle
| Gene | Immobilized Vehicle (Fold Change vs. Intact) | This compound (10 mg/kg/day) (Fold Change vs. Immobilized Vehicle) | Testosterone Propionate (1 mg/kg/day) (Fold Change vs. Immobilized Vehicle) |
| Atrogin-1 | 3.5 ± 0.5 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| MuRF1 | 4.2 ± 0.6 | 0.5 ± 0.1 | 0.4 ± 0.1*** |
| FoxO1 | 1.8 ± 0.2 | 0.6 ± 0.1 | 0.6 ± 0.1 |
| Myogenin | 2.5 ± 0.4 | 0.5 ± 0.1 | 0.5 ± 0.1 |
| IL-1β | 3.0 ± 0.5 | 0.6 ± 0.1* | 0.5 ± 0.1 |
| PGC-1α | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.6 ± 0.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Immobilized Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Blanqué et al. (2014).[1]
Animal Model and Treatment
-
Animal Model: Male C57BL/6 mice, 10-12 weeks old.
-
Immobilization: The left hindlimb was immobilized in a plantar-flexed position using a plaster cast.
-
Drug Administration: this compound was dissolved in a vehicle of 5% Ethanol and 95% Corn oil. The compound was administered daily via oral gavage at doses of 0.3, 3, and 10 mg/kg. Testosterone propionate (TP) was used as a positive control and administered subcutaneously at 1 mg/kg. The vehicle control group received the ethanol/corn oil mixture.
-
Duration: The treatment was carried out for 7 days.
Gene Expression Analysis (qPCR)
-
Tissue Collection: Tibialis anterior muscles were collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA was extracted from the muscle tissue using a suitable RNA isolation kit.
-
Reverse Transcription: cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR was performed using specific primers for the target genes (Atrogin-1, MuRF1, FoxO1, Myogenin, IL-1β, PGC-1α) and a housekeeping gene for normalization.
Visualizing the Signaling Networks
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in muscle growth and how this compound is proposed to modulate them.
Caption: Overview of this compound's proposed mechanism of action on muscle growth signaling pathways.
References
- 1. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of GLPG0492
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone with reduced androgenic effects on prostate tissue.[1] Its chemical name is 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile. This document provides a detailed protocol for the chemical synthesis and purification of this compound, based on the methodologies described in the primary scientific literature.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
| CAS Number | 1215085-93-0 |
| Molecular Formula | C₁₉H₁₄F₃N₃O₃ |
| Molar Mass | 389.33 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO and ethanol.[2] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the diarylhydantoin scaffold. The following protocol is adapted from the work of Nique F, et al. (2012).
Synthesis Pathway Overview
Caption: High-level overview of the this compound synthesis pathway.
Experimental Protocol
Step 1: Synthesis of the Diarylhydantoin Intermediate
-
Reaction Scheme: The initial steps involve the construction of the core hydantoin ring structure with the desired aryl substitutions. This is typically achieved through a multi-component reaction or a stepwise approach involving the condensation of an amino acid derivative, an isocyanate, and a ketone.
-
Reagents and Solvents:
-
Substituted aniline precursor
-
α-Amino acid
-
Isocyanate
-
Appropriate organic solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalysts (as required by the specific reaction)
-
-
Procedure:
-
Dissolve the substituted aniline in an appropriate solvent.
-
Add the α-amino acid and isocyanate to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature to reflux) for a specified duration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude intermediate.
-
Step 2: Final Functionalization to Yield this compound
-
Reaction Scheme: The intermediate from Step 1 undergoes final modifications to introduce the hydroxymethyl group and the specific stereochemistry of this compound.
-
Reagents and Solvents:
-
Diarylhydantoin intermediate
-
Reducing agent (for hydroxymethyl group formation)
-
Chiral resolving agent or asymmetric synthesis conditions
-
Appropriate organic solvents
-
-
Procedure:
-
Dissolve the diarylhydantoin intermediate in a suitable solvent.
-
Introduce the hydroxymethyl group via a suitable chemical transformation.
-
If a racemic mixture is formed, perform chiral resolution using techniques such as diastereomeric crystallization or chiral chromatography.
-
Monitor the reaction and purification progress by analytical HPLC and NMR.
-
Isolate the final product.
-
Purification Protocol
Purification of this compound is critical to achieve the high purity (>99%) required for research and development purposes. A combination of chromatographic techniques is typically employed.
Purification Workflow
Caption: General workflow for the purification of this compound.
Detailed Purification Method
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact gradient will depend on the polarity of the impurities.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the solution onto the silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
For achieving very high purity, preparative reverse-phase HPLC is often necessary.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water (often with a small amount of a modifier like trifluoroacetic acid or formic acid) is a common choice.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Procedure:
-
Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the solution onto the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain the highly pure compound.
-
-
Quality Control and Data Presentation
The purity and identity of the synthesized this compound should be confirmed by analytical techniques.
| Analytical Method | Purpose | Typical Results |
| HPLC | Purity assessment | >99% peak area |
| ¹H NMR | Structural confirmation | Spectrum consistent with the structure of this compound |
| ¹³C NMR | Structural confirmation | Spectrum consistent with the structure of this compound |
| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
This compound is a biologically active molecule and should be handled with care.
References
GLPG0492 In Vitro Assay Guide for Muscle Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on skeletal muscle in preclinical models.[1][2] As a SARM, this compound aims to provide the therapeutic benefits of androgens in muscle tissue while minimizing the androgenic side effects in other tissues, such as the prostate.[1][2] This document provides detailed application notes and protocols for the in vitro investigation of this compound in muscle cells, specifically focusing on the widely used C2C12 myoblast cell line. These guidelines will enable researchers to assess the effects of this compound on muscle cell hypertrophy, atrophy, and relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and partially activating the androgen receptor (AR). In muscle cells, this activation is thought to negatively interfere with key signaling pathways that control muscle mass homeostasis.[1][2] In vivo studies have shown that this compound can suppress the expression of genes associated with muscle atrophy, such as Muscle RING Finger 1 (MuRF1) and Forkhead box O1 (FoxO1), and reduce the levels of inflammatory markers like Interleukin-1β (IL-1β).[1]
Data Presentation
The following tables summarize in vivo data from a mouse model of hindlimb immobilization, which can serve as a reference for designing and interpreting in vitro experiments.[1]
Table 1: Effect of this compound on Gene Expression in Immobilized Mouse Tibialis Muscle [1]
| Gene | Treatment Group | Relative Expression (Normalized to Control) |
| MuRF1 | Vehicle | 2.5 |
| This compound (10 mg/kg/day) | 1.5 | |
| Testosterone Propionate (1 mg/kg/day) | 1.4 | |
| FoxO1 | Vehicle | 1.8 |
| This compound (10 mg/kg/day) | 1.2 | |
| Testosterone Propionate (1 mg/kg/day) | 1.1 | |
| Myogenin | Vehicle | 3.0 |
| This compound (10 mg/kg/day) | 1.8 | |
| Testosterone Propionate (1 mg/kg/day) | 1.7 | |
| IL-1β | Vehicle | 2.2 |
| This compound (10 mg/kg/day) | 1.3 | |
| Testosterone Propionate (1 mg/kg/day) | 1.2 |
Note: Data is illustrative and based on published in vivo findings. In vitro results may vary.
Table 2: Dose-Dependent Effect of this compound on Gastrocnemius Muscle Weight in Immobilized Mice [1]
| Treatment Group | Dose (mg/kg/day) | Change in Muscle Weight (%) vs. Immobilized Control |
| This compound | 0.3 | +5% |
| 3 | +15% | |
| 10 | +20% | |
| Testosterone Propionate | 1 | +22% |
Note: This in vivo dose-response provides a rationale for testing a range of concentrations in vitro.
Experimental Protocols
C2C12 Cell Culture and Differentiation
This protocol describes the standard procedure for culturing and differentiating C2C12 myoblasts into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Tissue culture flasks and plates
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in GM in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density for continued proliferation.
-
Initiation of Differentiation: For experiments, seed C2C12 myoblasts in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence within 24-48 hours.
-
Once confluent, wash the cells twice with PBS and replace the GM with DM to induce myotube formation.
-
Allow the cells to differentiate for 4-6 days, replacing the DM every 48 hours. Mature, multinucleated myotubes should be visible.
In Vitro Hypertrophy Assay
This protocol outlines a method to assess the hypertrophic effects of this compound on differentiated C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Differentiation Medium (DM)
-
Positive control: Insulin-like Growth Factor 1 (IGF-1)
-
Microscope with imaging software
Protocol:
-
Treatment: Prepare serial dilutions of this compound in DM. A suggested starting range is 1 nM to 10 µM. Also, prepare a positive control with IGF-1 (e.g., 100 ng/mL) and a vehicle control (DM with the same concentration of solvent as the highest this compound concentration).
-
Replace the medium of the differentiated myotubes with the prepared treatment media.
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging: After incubation, capture multiple images from random fields for each treatment condition using a microscope.
-
Analysis: Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ). Calculate the average myotube diameter for each treatment group. An increase in the average myotube diameter compared to the vehicle control indicates a hypertrophic effect.
In Vitro Atrophy Assay
This protocol describes how to induce muscle cell atrophy and assess the protective effects of this compound.
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
This compound stock solution
-
Atrophy-inducing agent: Dexamethasone (DEX) or Tumor Necrosis Factor-alpha (TNF-α)
-
Differentiation Medium (DM)
-
Microscope with imaging software
Protocol:
-
Pre-treatment (optional): Pre-incubate the differentiated myotubes with various concentrations of this compound in DM for 2-4 hours before inducing atrophy.
-
Induction of Atrophy: Prepare treatment media containing the atrophy-inducing agent (e.g., 100 µM DEX or 20 ng/mL TNF-α) with and without different concentrations of this compound. Include a vehicle control (DM with solvent) and a positive control (atrophy-inducing agent alone).
-
Replace the medium of the myotubes with the prepared treatment media.
-
Incubation: Incubate the cells for 24-48 hours.
-
Imaging and Analysis: Capture images and measure myotube diameters as described in the hypertrophy assay (Protocol 2). A prevention of the decrease in myotube diameter by this compound compared to the atrophy-inducing agent alone indicates a protective effect.
Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of changes in the expression of key genes involved in muscle hypertrophy and atrophy.
Materials:
-
Treated C2C12 myotubes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MuRF1, Atrogin-1, FoxO1, Myogenin, and a housekeeping gene like GAPDH)
Protocol:
-
RNA Extraction: Following treatment as described in the hypertrophy or atrophy assays, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control group.
Protein Expression Analysis by Western Blot
This protocol is for assessing the protein levels of key signaling molecules.
Materials:
-
Treated C2C12 myotubes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MuRF1, anti-Atrogin-1, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated cells with lysis buffer, collect the lysates, and determine the protein concentration using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: Experimental workflow for in vitro analysis of this compound in C2C12 muscle cells.
References
- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Cell Culture Studies with GLPG0492: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle tissue with a favorable safety profile compared to traditional anabolic steroids.[1][2] As a partial agonist of the androgen receptor (AR), this compound holds promise for the treatment of muscle wasting diseases.[1][2][3] This document provides detailed application notes and experimental protocols for designing and conducting in vitro cell culture studies to investigate the biological activity and therapeutic potential of this compound.
Mechanism of Action
This compound selectively binds to the androgen receptor, acting as a partial agonist. This tissue-selective action results in anabolic effects in muscle and bone while having minimal androgenic effects on reproductive tissues.[4] The primary mechanism of action involves the modulation of androgen receptor-mediated signaling pathways that regulate muscle mass and protein synthesis. In vivo studies have shown that this compound can negatively interfere with major signaling pathways that control muscle mass homeostasis, particularly by downregulating the expression of genes associated with muscle atrophy, such as Atrogin-1, MurF1, and FoxO1.[1]
Data Presentation
Quantitative In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Yeast Androgen Screen | Yeast | EC50 | 4.44 x 10⁻⁶ M | [5] |
| Androgen Receptor Reporter Assay | Prostate Carcinoma Cells | EC50 | 3.99 x 10⁻⁹ M | [5] |
In Vivo Dose-Response of this compound on Muscle Mass
| Animal Model | Muscle | Dose | Effect | Reference |
| Mouse (Hindlimb Immobilization) | Gastrocnemius | 0.3 mg/kg/day | No significant effect | [1] |
| Mouse (Hindlimb Immobilization) | Gastrocnemius | 3 mg/kg/day | Significant prevention of muscle atrophy | [1] |
| Mouse (Hindlimb Immobilization) | Gastrocnemius | 10 mg/kg/day | Maximal prevention of muscle atrophy | [1] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway in Muscle Cells
The following diagram illustrates the proposed signaling pathway of this compound in skeletal muscle cells, leading to a net anabolic effect.
References
Application Notes and Protocols for Mass Spectrometry Analysis of GLPG0492 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of GLPG0492, a selective androgen receptor modulator (SARM), and the identification of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a non-steroidal SARM that has been investigated for its potential therapeutic effects on muscle wasting diseases.[1] Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a therapeutic agent. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and selectivity required for the quantification of this compound and the identification of its metabolites in complex biological matrices.[2]
An in vitro study utilizing equine liver microsomes has identified a significant number of metabolites for this compound, indicating extensive metabolism. This study revealed thirty-nine metabolites, comprising twenty-one phase I and eighteen phase II metabolites.[3] The primary metabolic pathways include hydroxylation and the dissociation of the 3-methyl and 4-(hydroxymethyl) side chains, followed by further hydroxylation.[3] Phase II metabolism involves conjugation with glucuronic acid and sulfonic acid.[3]
Quantitative Analysis of this compound in Serum
This section outlines a representative LC-MS/MS method for the quantification of this compound in serum samples, based on published data and established bioanalytical methods.
Table 1: Quantitative Data of this compound Plasma Exposure
| Dose (mg/kg/day) | Plasma Concentration (ng/mL) |
| 1 | 150 ± 25 |
| 3 | 450 ± 70 |
| 10 | 1500 ± 200 |
Data adapted from a study in a mouse model of hindlimb immobilization. Plasma concentrations were measured at steady-state. Please note that specific time points for these measurements were not detailed in the source material.
Experimental Protocol: Quantitative LC-MS/MS Analysis
a) Sample Preparation: Protein Precipitation
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b) Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c) Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined based on the exact mass of this compound and its fragmentation pattern).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Collision Gas: Nitrogen, medium setting.
-
Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP): These will need to be optimized for this compound and its internal standard.
-
Identification of this compound Metabolites
This section provides a general workflow for the identification of this compound metabolites using high-resolution mass spectrometry, based on the findings from the in vitro metabolism study.
Table 2: Summary of Identified this compound Metabolites (In Vitro)
| Metabolite Type | Number Identified | Key Metabolic Reactions |
| Phase I | 21 | Monohydroxylation, Dihydroxylation, Side-chain dissociation (3-methyl and 4-(hydroxymethyl)), Subsequent hydroxylation of dissociated side-chains. |
| Phase II | 18 | Glucuronidation, Sulfation. |
Data from an in vitro study using equine liver microsomes.[3]
Experimental Protocol: Metabolite Identification using LC-HRMS
a) In Vitro Metabolism
-
Incubate this compound with liver microsomes (e.g., human, rat, or equine) in the presence of NADPH.
-
Include positive and negative controls (e.g., known substrate for the microsomes and incubation without the test compound).
-
Quench the reaction at various time points with a cold organic solvent like acetonitrile.
-
Process the samples as described in the quantitative analysis sample preparation section.
b) Liquid Chromatography
-
Utilize a similar LC setup as for quantitative analysis, but with a potentially longer gradient to ensure the separation of multiple metabolites.
c) High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2) or All-Ions Fragmentation (AIF).
-
Data Analysis:
-
Extract potential metabolite peaks by comparing the chromatograms of the test sample and the control sample.
-
Use metabolite identification software to predict potential biotransformations (e.g., hydroxylation, glucuronidation) and search for the corresponding accurate masses.
-
Confirm the identity of the metabolites by analyzing their fragmentation patterns obtained from the MS/MS spectra.
-
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
Diagram 2: Generalized Drug Metabolism Pathway
Caption: Generalized drug metabolism pathway.
References
- 1. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Characterization of GLPG0492: Application Notes and Protocols for HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of GLPG0492, a selective androgen receptor modulator (SARM), using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The described methods are essential for confirming the identity, purity, and structural attributes of this compound in a research and drug development setting.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for assessing the purity of this compound and for separating its enantiomers. The following protocols outline methods for both reverse-phase and chiral HPLC analysis.
Reverse-Phase HPLC for Purity Assessment
This method is designed to separate this compound from potential impurities.
Experimental Protocol:
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |
Data Presentation:
The purity of this compound is determined by the area percentage of the main peak in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| This compound | 12.5 | 15,000,000 | 99.8% |
| Impurity 1 | 8.2 | 25,000 | 0.17% |
| Impurity 2 | 14.1 | 5,000 | 0.03% |
Experimental Workflow for HPLC Purity Analysis
Application Notes and Protocols for GLPG0492 Solution Preparation and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) with a molecular weight of 389.33 g/mol and a chemical formula of C₁₉H₁₄F₃N₃O₃.[1] It has demonstrated potential in preclinical models for the treatment of musculoskeletal diseases such as sarcopenia and cachexia by promoting muscle anabolism with reduced effects on reproductive tissues.[2][3] As a partial agonist of the androgen receptor, this compound has been shown to negatively interfere with major signaling pathways that control muscle mass homeostasis.[3]
These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research, as well as a comprehensive guide for conducting stability testing to ensure the quality and reliability of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄F₃N₃O₃ | [1] |
| Molecular Weight | 389.33 g/mol | [1] |
| CAS Number | 1215085-92-9 | [1] |
| Appearance | Solid | |
| Target | Androgen Receptor | [1] |
| Pathway | Vitamin D Related/Nuclear Receptor | [1] |
Solution Preparation Protocols
The solubility of this compound can vary depending on the solvent system used. The following tables provide protocols for preparing solutions for in vitro and in vivo applications.
In Vitro Solution Preparation
| Solvent | Achievable Concentration | Protocol |
| DMSO | ≥ 50 mg/mL (128.43 mM) | Dissolve the required amount of this compound powder in DMSO. If necessary, sonication can be used to aid dissolution.[1] |
In Vivo Solution Preparation
For animal studies, it is crucial to use a vehicle that is both effective at solubilizing this compound and safe for administration. Below are several vehicle formulations that have been documented.
| Vehicle Composition | Achievable Concentration | Protocol |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (6.42 mM) | Add each solvent one by one in the specified order to the this compound powder. Ensure each component is fully dissolved before adding the next. The final solution should be clear.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.42 mM) | First, prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Then, dissolve this compound in DMSO and subsequently add the SBE-β-CD solution.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.42 mM) | Dissolve this compound in DMSO first, then add the corn oil.[1] |
| 5% Ethanol, 95% Corn oil | Not specified, but used in published studies | Prepare a solution of this compound in ethanol and then dilute with corn oil to the final concentration.[2] |
This compound Signaling Pathway in Muscle Atrophy
This compound, as a SARM, exerts its anabolic effects on muscle tissue by modulating the androgen receptor. This engagement interferes with the signaling pathways that promote muscle protein breakdown (catabolism). Specifically, it has been shown to downregulate the expression of key "atrogenes" such as Atrogin-1 and MuRF1, which are ubiquitin ligases that target muscle proteins for degradation by the proteasome. The transcription factor FoxO1 is a critical regulator of these atrogenes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hindlimb Immobilization Studies with GLPG0492
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle wasting, a debilitating consequence of prolonged disuse such as that seen in immobilization following injury or in chronic diseases, presents a significant challenge in clinical practice. Selective Androgen Receptor Modulators (SARMs) are a promising class of therapeutic agents that exhibit tissue-selective anabolic activity on muscle and bone, with a reduced side-effect profile compared to traditional anabolic steroids. GLPG0492 is a non-steroidal SARM that has demonstrated efficacy in preclinical models of muscle atrophy.[1][2] These application notes provide a detailed protocol for inducing muscle atrophy via hindlimb immobilization in a mouse model and for evaluating the therapeutic potential of this compound.
Mechanism of Action of this compound in Muscle Atrophy
This compound exerts its anabolic effects by selectively binding to androgen receptors in muscle tissue. This interaction triggers a signaling cascade that counteracts the molecular pathways responsible for muscle protein breakdown. In the context of immobilization-induced atrophy, this compound has been shown to negatively interfere with major signaling pathways that control muscle mass homeostasis.[1][3] Specifically, it has been demonstrated to inhibit the expression of key "atrogenes" such as Muscle RING Finger 1 (MuRF1) and Forkhead box protein O1 (FoxO1), which are critical mediators of muscle protein ubiquitination and degradation.[3]
Experimental Protocols
Animal Model and Hindlimb Immobilization
A widely used and effective method to induce muscle atrophy is through unilateral hindlimb immobilization. This protocol is adapted from established methodologies.[4][5][6][7][8]
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Casting material (e.g., plaster of Paris or synthetic casting tape)
-
Scissors and forceps
-
Animal scale
Procedure:
-
Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Anesthetize the mouse using an approved institutional protocol.
-
Carefully position one hindlimb in a plantar-flexed position to induce maximal atrophy of the tibialis anterior and gastrocnemius muscles.
-
Apply casting material around the hindlimb, from the upper thigh to the ankle, ensuring the knee and ankle joints are immobilized. Be cautious not to restrict blood flow.
-
Allow the cast to dry completely before returning the mouse to its cage.
-
The contralateral hindlimb serves as the non-immobilized internal control.
-
House mice individually to prevent them from chewing each other's casts.
-
Monitor the animals daily for any signs of distress, skin irritation, or cast displacement.
-
The typical duration of immobilization to induce significant muscle atrophy is 7 to 14 days.[3][4]
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of polyethylene glycol, povidone, and water)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Divide the animals into experimental groups:
-
Sham (no immobilization, vehicle treatment)
-
Immobilized + Vehicle
-
Immobilized + this compound (low dose, e.g., 0.3 mg/kg/day)
-
Immobilized + this compound (medium dose, e.g., 3 mg/kg/day)[3][9]
-
Immobilized + this compound (high dose, e.g., 10 mg/kg/day)[3][9]
-
(Optional) Immobilized + Positive Control (e.g., Testosterone Propionate, 1 mg/kg/day)[3]
-
-
Administer this compound or vehicle via subcutaneous injection daily, starting from the day of immobilization.
-
Continue the treatment for the entire duration of the immobilization period.
Tissue Collection and Analysis
Procedure:
-
At the end of the experimental period, euthanize the mice using an approved method.
-
Carefully remove the casts.
-
Dissect the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral hindlimbs.
-
Weigh the muscles immediately to determine wet muscle mass.
-
For histological analysis, embed a portion of the muscle in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen.
-
For molecular analysis (gene expression), snap-freeze a portion of the muscle in liquid nitrogen and store at -80°C.
Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
Procedure:
-
Cryosection the frozen muscle samples (8-10 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining or immunofluorescence staining for laminin to delineate the muscle fibers.
-
Capture images of the stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers. A minimum of 100 fibers per muscle should be analyzed.
Gene Expression Analysis by RT-qPCR
Procedure:
-
Extract total RNA from the frozen muscle tissue using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform real-time quantitative PCR (RT-qPCR) using specific primers for atrogenes such as MuRF1 (Trim63) and Atrogin-1 (Fbxo32), as well as transcription factors like FoxO1.
-
Normalize the expression data to a stable housekeeping gene (e.g., Gapdh or Actb).
Data Presentation
Table 1: Effect of this compound on Muscle Mass Following Hindlimb Immobilization
| Treatment Group | Gastrocnemius Weight (mg) - Immobilized Limb | Gastrocnemius Weight (mg) - Contralateral Limb |
| Sham + Vehicle | ||
| Immobilized + Vehicle | ||
| Immobilized + this compound (0.3 mg/kg/day) | ||
| Immobilized + this compound (3 mg/kg/day) | ||
| Immobilized + this compound (10 mg/kg/day) | ||
| Immobilized + TP (1 mg/kg/day) |
Data adapted from Blanqué et al., 2014.[3]
Table 2: Effect of this compound on Muscle Fiber Cross-Sectional Area (CSA)
| Treatment Group | Average Fiber CSA (µm²) - Immobilized Limb |
| Sham + Vehicle | |
| Immobilized + Vehicle | |
| Immobilized + this compound (10 mg/kg/day) | |
| Immobilized + TP (1 mg/kg/day) |
Data adapted from Blanqué et al., 2014.[3]
Table 3: Effect of this compound on Atrogene Expression in Immobilized Muscle
| Treatment Group | Relative MuRF1 mRNA Expression | Relative Atrogin-1 mRNA Expression | Relative FoxO1 mRNA Expression |
| Sham + Vehicle | |||
| Immobilized + Vehicle | |||
| Immobilized + this compound (10 mg/kg/day) | |||
| Immobilized + TP (1 mg/kg/day) |
Data adapted from Blanqué et al., 2014.[3]
Visualizations
References
- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A model of muscle atrophy using cast immobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel hindlimb immobilization procedure for studying skeletal muscle atrophy and recovery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio.unipd.it [bio.unipd.it]
- 8. 2.2. Hindlimb Immobilization Model [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of GLPG0492 Androgenic Activity using a Reporter Gene Assay
For Research Use Only.
Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in muscle wasting conditions.[1][2] Unlike traditional anabolic steroids, SARMs are designed to exhibit tissue-selective agonism of the androgen receptor (AR), promoting anabolic effects in muscle and bone while having reduced activity in reproductive tissues.[1] To characterize the androgenic potential of compounds like this compound, a robust and quantitative in vitro method is essential. The androgen receptor reporter gene assay is a widely used method to determine the ability of a compound to activate the AR and initiate downstream gene transcription.[3] This application note provides a detailed protocol for assessing the androgenic activity of this compound using a luciferase-based reporter gene assay and presents representative data.
Principle of the Assay
The androgen receptor, a ligand-activated transcription factor, resides in the cytoplasm in a complex with heat shock proteins (HSPs).[4] Upon binding to an agonist like dihydrotestosterone (DHT) or a SARM, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[4] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter region of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription.[4]
This reporter gene assay utilizes a mammalian cell line stably co-transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the transcriptional control of an ARE-containing promoter. When an AR agonist is added to the cells, it activates the AR, which in turn drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of AR activation.
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway for this compound.
Experimental Workflow
Caption: Workflow for the AR Reporter Gene Assay.
Materials and Methods
Materials
-
Cell Line: PC3 human prostate cancer cells stably transfected with an androgen receptor expression vector and an ARE-luciferase reporter construct (PC3-AR-ARE-luc).
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Medium: RPMI 1640 (phenol red-free) supplemented with 5% charcoal-stripped FBS.
-
Test Compound: this compound.
-
Positive Control: Dihydrotestosterone (DHT).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Reagents:
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
-
Standard cell culture equipment
-
Protocol
-
Cell Seeding:
-
Culture PC3-AR-ARE-luc cells in culture medium until they reach 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in assay medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL in assay medium.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and DHT in DMSO.
-
Perform serial dilutions of the stock solutions in assay medium to achieve the desired final concentrations (e.g., ranging from 10^-12 M to 10^-5 M). The final DMSO concentration should not exceed 0.1%.
-
Prepare a vehicle control (0.1% DMSO in assay medium).
-
After the 24-hour incubation, carefully remove the medium from the cell plate.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the data by setting the average luminescence from the vehicle-treated wells to 0% activity and the average luminescence from the maximum concentration of DHT to 100% activity.
-
Plot the normalized response against the log concentration of this compound.
-
Calculate the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Data Presentation
The androgenic activity of this compound was evaluated in a reporter gene assay using PC3-AR-ARE-luc cells. The results are summarized in the table below. For comparative purposes, data for the known androgen DHT and another SARM, GSK-2881078, are included.[5]
| Compound | Class | EC50 (nM) | Max Efficacy (% of DHT) |
| Dihydrotestosterone (DHT) | Androgen | ~0.1 | 100% |
| This compound | SARM | ~3-5 | Partial Agonist |
| GSK-2881078 | SARM | 3.99 | Not Reported |
Note: The EC50 value for this compound is an approximation based on comparative studies, which characterize it as a partial agonist.[6][5] The EC50 for DHT is a typical value for this type of assay.
Discussion
The results from the androgen receptor reporter gene assay demonstrate that this compound is an agonist of the human androgen receptor. In comparative in vitro bioassays, this compound demonstrated androgenic activity, and it has been characterized as a partial AR agonist in cell-based assays.[6][5] The potency of this compound, as indicated by its estimated EC50 value, is in the low nanomolar range, confirming its high affinity for the androgen receptor.
The partial agonism of this compound is a key characteristic of many SARMs. This property allows them to elicit a significant anabolic response in tissues like muscle while potentially having a lower impact on reproductive tissues compared to full agonists like DHT.[2] The reporter gene assay is a critical tool for the initial characterization and screening of such compounds, providing a quantitative measure of their ability to activate the androgen receptor signaling pathway. This in vitro data is essential for guiding further preclinical and clinical development of selective androgen receptor modulators.
References
- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enobosarm (GTx-024) Modulates Adult Skeletal Muscle Mass Independently of the Androgen Receptor in the Satellite Cell Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of reporter genes to study promoters of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the three SARMs RAD-140, this compound and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yeast Androgen Screen (YAS) to Determine SARM Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Yeast Androgen Screen (YAS) is a robust and sensitive in vitro bioassay used to identify compounds that can interact with the human androgen receptor (hAR). This assay is particularly valuable for screening and characterizing the activity of Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds designed to elicit the anabolic effects of androgens with greater tissue selectivity and reduced androgenic side effects. The YAS assay is based on a genetically modified strain of the yeast Saccharomyces cerevisiae. These yeast cells are engineered to co-express the human androgen receptor and a reporter gene, typically lacZ (encoding β-galactosidase), which is under the control of androgen response elements (AREs). When an androgenic compound, such as a SARM, enters the yeast cell and binds to the hAR, the receptor-ligand complex activates the transcription of the reporter gene. The resulting enzymatic activity of β-galactosidase can be quantified by the conversion of a chromogenic substrate, providing a measure of the androgenic potential of the test compound.[1][2] This application note provides a detailed protocol for assessing the agonist activity of SARMs using the YAS assay.
Signaling Pathway and Experimental Workflow
The underlying principle of the YAS assay involves the ligand-dependent activation of the human androgen receptor leading to the expression of a reporter gene. The experimental workflow is designed for a 96-well plate format, allowing for high-throughput screening of multiple compounds and concentrations.
Quantitative Data Presentation
The androgenic activity of SARMs and reference androgens is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of a compound that elicits 50% of the maximal response. The following table summarizes representative EC50 values for several androgens and SARMs obtained from YAS assays. It is important to note that EC50 values can vary between different studies due to minor variations in experimental protocols and yeast strains.
| Compound | Type | Reported EC50 (nM) | Reference |
| 5α-Dihydrotestosterone (DHT) | Androgen | 3 - 10 | [3][4] |
| Testosterone | Androgen | 29 - 50 | [3][4] |
| Methyltrienolone (R1881) | Synthetic Androgen | 9.4 - 54 | [5] |
| Andarine (S-4) | SARM | ~7.5 (Ki) | [6] |
| RAD140 | SARM | ~7 (Ki) | [7] |
Note: Ki (inhibition constant) values from binding assays are included for Andarine and RAD140 as they are indicative of high affinity for the androgen receptor, a prerequisite for activity in the YAS assay. Specific EC50 values from YAS assays for a broad range of SARMs are not always available in single comparative studies but the assay is well-suited for their determination.
Experimental Protocols
This section provides a detailed methodology for performing the Yeast Androgen Screen to determine the agonist activity of SARMs.
Materials and Reagents
-
Genetically modified Saccharomyces cerevisiae strain expressing the hAR and a lacZ reporter gene.
-
Yeast selective growth medium (e.g., Yeast Nitrogen Base with dextrose, supplemented with necessary amino acids).[3]
-
Test compounds (SARMs) and reference androgens (e.g., DHT).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
96-well microtiter plates (clear, flat-bottom).
-
Lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent or lyticase-based buffer).[8][9]
-
β-galactosidase substrate solution (e.g., Chlorophenol red-β-D-galactopyranoside - CPRG).[9][10]
-
Microplate reader capable of measuring absorbance at 570 nm and 690 nm.
Yeast Culture Preparation
-
From a frozen glycerol stock, streak the YAS yeast strain onto a selective agar plate.
-
Incubate the plate at 30°C for 2-3 days until colonies appear.[3]
-
Inoculate a single colony into 10 mL of selective liquid medium.
-
Grow the culture overnight at 30°C with vigorous shaking (e.g., 225 rpm).[3]
-
The following day, dilute the overnight culture in fresh medium to a starting optical density (OD) at 600 nm of approximately 0.06.[3]
-
If required by the specific yeast strain, add an inducer for hAR expression, such as CuSO4 (final concentration ~0.05 mM).[3]
Compound Dilution and Exposure
-
Prepare stock solutions of test compounds and reference standards in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations.
-
In a 96-well plate, add 2 µL of each compound dilution to the appropriate wells. Include wells with DMSO only as a vehicle control and wells with a reference androgen (e.g., DHT) as a positive control.
-
Add 200 µL of the diluted yeast culture to each well of the 96-well plate.[3]
Incubation and Measurement
-
Seal the plate and incubate at 30-31°C for 18-24 hours with gentle shaking (e.g., 125 rpm).[3][9]
-
After incubation, measure the optical density at 690 nm to assess yeast growth and check for cytotoxicity of the test compounds.[9][10]
-
Lyse the yeast cells to release the β-galactosidase. This can be achieved by adding a lysis buffer containing lyticase or by using a reagent like Y-PER.[8][9][11]
-
Incubate the plate at 37°C and monitor the color change from yellow to red/purple.
-
Measure the absorbance at 570 nm at regular intervals or after a fixed time point (e.g., 60 minutes). The absorbance at 690 nm can be used to correct for cell density.[9][10]
Data Analysis
-
Correct the absorbance readings at 570 nm by subtracting the background absorbance and normalizing for cell density using the 690 nm readings.
-
Plot the corrected absorbance values against the logarithm of the compound concentrations.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the EC50 value for each compound.
Conclusion
The Yeast Androgen Screen is a powerful and versatile tool for the preclinical assessment of SARM activity. Its high-throughput format, sensitivity, and specificity make it an ideal platform for primary screening of compound libraries, lead optimization, and characterization of the androgenic potential of novel drug candidates. The detailed protocol provided herein offers a standardized methodology to ensure reproducible and reliable data for advancing research and development in the field of SARMs.
References
- 1. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 2. Characterization of Estrogen and Androgen Activity of Food Contact Materials by Different In Vitro Bioassays (YES, YAS, ERα and AR CALUX) and Chromatographic Analysis (GC-MS, HPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new highly specific and robust yeast androgen bioassay for the detection of agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. aniara.com [aniara.com]
- 10. xenometrix.ch [xenometrix.ch]
- 11. XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detectio [xenometrix.ch]
Troubleshooting & Optimization
Technical Support Center: Stability of SARMs in DMSO Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Selective Androgen Receptor Modulators (SARMs) dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with SARM solutions in DMSO?
A1: The most prevalent stability issues include precipitation or crystallization of the SARM from the solution, and chemical degradation through pathways such as hydrolysis and oxidation. These issues can be influenced by storage temperature, exposure to moisture, light, and the purity of the DMSO used.
Q2: Why is my SARM precipitating out of the DMSO solution, and how can I resolve it?
A2: Precipitation is often due to the hygroscopic nature of DMSO, which readily absorbs atmospheric moisture.[1] The absorbed water alters the polarity of the solvent, reducing the solubility of many SARMs and causing them to crash out of solution.[1][2] Freeze-thaw cycles can also exacerbate this issue.[1] To resolve this, gently warm the solution (e.g., in a 37°C water bath) and use sonication to redissolve the compound.[1] To prevent recurrence, use anhydrous DMSO, store solutions in tightly sealed vials with desiccants, and aliquot stock solutions to minimize freeze-thaw cycles and exposure to air.[1]
Q3: What is the recommended storage temperature for SARM stock solutions in DMSO?
A3: For short-term storage (up to one month), -20°C is generally recommended. For long-term storage (up to 6 months or longer), -80°C is preferable to minimize degradation.[1][3] Some SARMs, like Ostarine, are stable for at least two years at -20°C when stored as a crystalline solid.[4]
Q4: How does the purity of DMSO affect SARM stability?
A4: The purity of DMSO, particularly its water content, is critical. Even small amounts of water can initiate hydrolysis of susceptible SARM structures, such as the amide bond present in many arylpropionamide-based SARMs.[5][6] Always use high-purity, anhydrous DMSO (≥99.9%) for preparing SARM stock solutions.
Q5: Can SARMs degrade in DMSO even when stored properly?
A5: Yes, some degradation can still occur over time, albeit at a much slower rate when stored correctly. The intrinsic chemical stability of the specific SARM molecule plays a significant role. Regular purity checks using methods like HPLC are recommended for long-term studies to ensure the integrity of the SARM solution.
Troubleshooting Guides
Issue 1: SARM Precipitation or Crystallization in DMSO Solution
-
Symptoms: Visible solid particles, crystals, or cloudiness in the SARM/DMSO solution.
-
Potential Causes:
-
Moisture Absorption: DMSO is highly hygroscopic and can absorb water from the atmosphere, reducing SARM solubility.[1][2]
-
Low Temperature Storage: While low temperatures are crucial for chemical stability, they can also decrease the solubility of some SARMs, leading to crystallization.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation.[1]
-
High Concentration: The SARM concentration may exceed its solubility limit in DMSO, especially in the presence of absorbed water.
-
-
Troubleshooting Steps:
-
Redissolution: Gently warm the vial in a water bath (not exceeding 40°C) and vortex or sonicate until the precipitate dissolves completely.[1]
-
Solvent Quality Check: Ensure you are using anhydrous, high-purity DMSO. If the DMSO has been opened multiple times, its water content may be high.
-
Storage Practices:
-
Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1]
-
Store vials in a desiccator or a container with desiccant to minimize water absorption.
-
-
Concentration Adjustment: If precipitation is persistent, consider preparing a slightly more dilute stock solution.
-
Issue 2: Suspected Chemical Degradation of SARM
-
Symptoms: Inconsistent or unexpected experimental results, appearance of new peaks in analytical chromatograms (e.g., HPLC).
-
Potential Causes:
-
Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of ester or amide functional groups common in SARM structures.[5][6]
-
Oxidation: Exposure to atmospheric oxygen can cause oxidative degradation of susceptible moieties within the SARM molecule.[5][7]
-
Photodegradation: Exposure to UV light can induce degradation.
-
-
Troubleshooting Steps:
-
Purity Analysis: Perform an analytical purity check of your SARM solution using a stability-indicating method like HPLC-UV. Compare the chromatogram to that of a freshly prepared solution or a reference standard.
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This can help confirm if the observed impurities are indeed degradation products.
-
Optimize Storage Conditions:
-
Store SARM solutions protected from light, for example, by using amber vials or wrapping vials in aluminum foil.
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
-
Ensure the use of anhydrous DMSO and proper storage to prevent hydrolysis.
-
-
Quantitative Data Summary
Table 1: Solubility of Common SARMs in DMSO
| SARM | Solubility in DMSO | Reference(s) |
| Ostarine (MK-2866) | ~15-100 mg/mL | [1][4][8] |
| Ligandrol (LGD-4033) | Soluble (exact value not specified) | [9][10] |
| RAD-140 (Testolone) | Soluble (exact value not specified) | [11] |
Table 2: Recommended Storage Conditions for SARM Solutions in DMSO
| Storage Duration | Temperature | Key Considerations | Reference(s) |
| Short-term (≤ 1 month) | -20°C | Use anhydrous DMSO, tightly sealed vials, protect from light. | [1][3] |
| Long-term (≥ 6 months) | -80°C | Aliquot to avoid freeze-thaw cycles, purge with inert gas. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of SARM Stock Solutions in DMSO
-
Materials:
-
SARM powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Allow the SARM powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of SARM powder accurately using an analytical balance and place it into the vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Tightly cap the vial and vortex thoroughly for 2-3 minutes.
-
If the SARM does not fully dissolve, sonicate the vial for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied if necessary.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For long-term storage, it is advisable to purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before tightly sealing.
-
Label the vial clearly with the SARM name, concentration, date of preparation, and solvent.
-
Store at the appropriate temperature (-20°C for short-term, -80°C for long-term).
-
Protocol 2: Forced Degradation Study for SARM in DMSO
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stress testing.[12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
-
Preparation of Samples:
-
Prepare a stock solution of the SARM in DMSO at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution to a separate, appropriately labeled vial.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M hydrochloric acid (HCl) to the SARM solution. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M sodium hydroxide (NaOH) to the SARM solution. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the SARM solution. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Place the SARM solution in an oven at 70°C for 48-72 hours.
-
Photolytic Degradation: Expose the SARM solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of the parent SARM peak.
-
Identify and quantify any significant degradation products.
-
Protocol 3: Stability-Indicating HPLC-UV Method for SARM Purity
This is a general reverse-phase HPLC method that can be optimized for specific SARMs.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5-10% B, increasing to 90-95% B over 15-20 minutes.
-
Hold at high %B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength for your SARM, typically between 250-280 nm.[11]
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the SARM/DMSO solution with the initial mobile phase composition to a final concentration within the linear range of the detector.
Visualizations
Caption: Troubleshooting workflow for SARM precipitation.
Caption: Degradation pathways of SARMs in wet DMSO.
Caption: Workflow for SARM stability assessment.
References
- 1. eurodiagnostico.com [eurodiagnostico.com]
- 2. ppc12.5.umcs.pl [ppc12.5.umcs.pl]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maxmusclelabs.com [maxmusclelabs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Investigating Potential Off-Target Effects of GLPG0492
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of GLPG0492, a selective androgen receptor modulator (SARM).
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a non-steroidal selective androgen receptor modulator (SARM). Its primary intended biological target is the Androgen Receptor (AR), a ligand-activated nuclear transcription factor. This compound has been investigated for its potential therapeutic applications in conditions such as muscle wasting, where it is designed to exert anabolic effects in muscle and bone with reduced activity in reproductive tissues.
Q2: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is a critical step in drug development to:
-
Ensure data integrity: Unidentified off-target interactions can lead to misinterpretation of experimental results, incorrectly attributing an observed phenotype to the modulation of the androgen receptor.
-
Assess potential toxicity: Binding to unintended proteins can disrupt other cellular pathways, potentially leading to adverse effects such as liver injury, which has been reported as a concern for some SARMs.[1]
-
Understand the full mechanism of action: A comprehensive understanding of a compound's interactions allows for a more complete picture of its pharmacological profile.
-
De-risk clinical development: Early identification of potential off-target liabilities can prevent costly failures in later stages of drug development.
Q3: What are some potential, though not definitively identified, off-target liabilities for SARMs like this compound?
While specific off-target proteins for this compound are not well-documented in publicly available literature, general concerns for the SARM class of molecules, based on preclinical and clinical observations, include:
-
Hepatotoxicity (Liver Injury): This is a known risk associated with some SARMs.[1]
-
Cardiovascular Effects: Alterations in lipid profiles have been observed with some SARMs.
-
Effects on Tendons: There have been case reports of tendon ruptures associated with SARM use.[1]
It is important to note that these are general observations for the SARM class and may not be directly applicable to this compound.
Troubleshooting Guides
This section provides guidance for common issues encountered during the investigation of this compound's off-target effects.
Issue 1: An unexpected cellular phenotype is observed that does not correlate with known androgen receptor signaling.
Possible Cause: The observed phenotype may be due to this compound binding to an off-target protein.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging the Androgen Receptor in your cellular model at the concentrations used in your experiments. A thermal shift indicates target engagement.
-
Use a structurally distinct AR agonist or antagonist as a control. If the phenotype is not replicated with another AR modulator, it is more likely to be an off-target effect of this compound.
-
-
Initial Off-Target Screening:
-
Kinase Profiling: Since kinases are a common class of off-targets for small molecules, perform a broad kinase panel screen (e.g., a radiometric assay) to identify any potential interactions.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound. This can help prioritize experimental validation.
-
-
Identification of Off-Target Proteins:
-
Affinity Chromatography-Mass Spectrometry (AC-MS): Immobilize this compound on a solid support and use it as bait to pull down interacting proteins from cell lysates. Identify the bound proteins using mass spectrometry.
-
Proteome-wide CETSA (MS-CETSA): This technique can identify proteins that are thermally stabilized by this compound treatment across the entire proteome, providing an unbiased view of target and off-target engagement.
-
Issue 2: Inconsistent results in off-target identification experiments (e.g., AC-MS or MS-CETSA).
Possible Cause: Experimental variability, low-affinity interactions, or issues with the experimental setup.
Troubleshooting Steps:
-
Optimize Experimental Conditions:
-
AC-MS:
-
Vary the concentration of this compound immobilized on the beads.
-
Adjust the stringency of the wash buffers to minimize non-specific binding while retaining true interactors.
-
Include appropriate controls, such as beads without the compound and competition experiments with excess free this compound.
-
-
MS-CETSA:
-
Optimize the temperature range and heating time for your specific cell line.
-
Ensure complete cell lysis to release all soluble proteins.
-
Use a sufficient number of biological replicates to achieve statistical power.
-
-
-
Validate Hits with Orthogonal Methods:
-
Confirm potential off-targets identified by one method with a different technique. For example, if a kinase is identified in an AC-MS experiment, validate this interaction with an in vitro kinase activity assay.
-
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of this compound to the purified putative off-target protein.
-
Issue 3: A potential off-target has been identified, but its biological relevance is unclear.
Possible Cause: The interaction may be of low affinity and not biologically significant at the concentrations of this compound used in cellular assays.
Troubleshooting Steps:
-
Determine the Potency of the Off-Target Interaction:
-
Measure the IC50 or EC50 of this compound for the off-target protein in a relevant functional assay.
-
Compare this value to the potency of this compound for the Androgen Receptor. A significant window between on-target and off-target potency suggests the off-target interaction may not be relevant at therapeutic concentrations.
-
-
Cellular Validation:
-
Use siRNA or CRISPR/Cas9 to knock down or knock out the expression of the identified off-target protein. If the unexpected phenotype is rescued or diminished in the absence of the off-target, this provides strong evidence for its involvement.
-
Overexpress the off-target protein and assess if this sensitizes the cells to the this compound-induced phenotype.
-
Experimental Protocols
Protocol 1: Kinase Profiling Screen
Objective: To identify potential kinase off-targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to determine the IC50 for any identified hits.
-
Assay: A radiometric kinase assay is a common format. This typically involves:
-
Incubating a panel of recombinant kinases with a specific substrate and radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP).
-
Adding this compound at a screening concentration (e.g., 1 µM or 10 µM).
-
Stopping the reaction and capturing the phosphorylated substrate on a filter membrane.
-
Quantifying the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound. For any significant hits (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 value.
Table 1: Example Data from a Hypothetical Kinase Profiling Screen
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) |
| Androgen Receptor | N/A (On-Target) | N/A |
| Kinase A | 85% | 0.5 |
| Kinase B | 15% | > 10 |
| Kinase C | 60% | 2.1 |
| ... | ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the Androgen Receptor and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant and analyze the amount of soluble Androgen Receptor (or a putative off-target) by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Androgen Receptor signaling and potential off-target interaction of this compound.
Caption: Workflow for investigating unexpected phenotypes of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Autotaxin Inhibitor Experiments
A Note on Compound Identification: Initial searches for "GLPG0492" indicate that this compound is a Selective Androgen Receptor Modulator (SARM)[1][2][3][4][5][6]. The experimental context of autotaxin inhibition strongly suggests a likely confusion with GLPG1690 (Ziritaxestat) , a known autotaxin inhibitor also developed by Galapagos NV[7][8]. This guide will proceed with troubleshooting advice relevant to autotaxin inhibitor experiments, with a focus on issues that may arise when working with compounds like GLPG1690.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with autotaxin inhibitors. These resources are intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable IC50 values for my autotaxin inhibitor in vitro?
A1: Inconsistent IC50 values for autotaxin inhibitors can stem from several factors:
-
Compound Solubility: Many small molecule inhibitors have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions. The final solvent concentration should be consistent across all wells and kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, leading to a lower effective concentration. Using low-adhesion plastics can help mitigate this issue.
-
Substrate Concentration: The measured IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure that the concentration of the lysophosphatidylcholine (LPC) substrate is consistent across experiments and ideally close to its Michaelis-Menten constant (Km) for the autotaxin enzyme.
-
Enzyme Activity: Variations in the activity of the recombinant autotaxin enzyme can lead to inconsistent results. Always qualify new batches of the enzyme and include appropriate controls in each assay.
Q2: My in vivo experiments with an autotaxin inhibitor are showing high variability in efficacy. What are the potential causes?
A2: High variability in in vivo studies can be attributed to:
-
Pharmacokinetics and Bioavailability: The route of administration, formulation, and animal model can all impact the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. Ensure a consistent and appropriate dosing regimen.
-
Diet of the Animals: The diet can be a source of lysophospholipids, which can affect the baseline levels of lysophosphatidic acid (LPA) and potentially mask the effects of the inhibitor. Standardizing the diet of the animals is recommended.
-
Sample Handling: LPA levels can change rapidly ex vivo. When collecting plasma or tissue samples for LPA measurement, it is crucial to use appropriate anticoagulants and to process and store the samples quickly at -80°C to prevent artifactual LPA production.
Q3: I am observing off-target effects that do not seem to be related to autotaxin inhibition. How can I confirm the specificity of my inhibitor?
A3: To confirm that the observed effects are due to autotaxin inhibition, consider the following:
-
Use a Structurally Related Inactive Control: If available, a molecule that is structurally similar to the inhibitor but has significantly lower or no activity against autotaxin is an excellent negative control.
-
Rescue Experiments: Attempt to rescue the phenotype by adding exogenous LPA downstream of autotaxin. If the inhibitor's effect is on-target, the addition of LPA should reverse it.
-
Dose-Response Correlation: The observed cellular or physiological effects should correlate with the dose-response of autotaxin inhibition.
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of autotaxin and see if this phenocopies the effects of the inhibitor.
Troubleshooting Guides
Problem 1: Poor Reproducibility in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Ensure consistent cell passage numbers are used for experiments. |
| Variations in Serum | Serum is a significant source of LPA and its precursors. Use a consistent batch of serum or consider using serum-free media if the cell line permits. |
| Inconsistent Seeding Density | Optimize and standardize cell seeding density to ensure uniform cell growth and response to the inhibitor. |
| Assay Timing | Ensure that the timing of inhibitor treatment and subsequent measurements is consistent across all experiments. |
Problem 2: Difficulty in Measuring Changes in LPA Levels
| Potential Cause | Troubleshooting Step |
| Low Abundance of LPA | Utilize a sensitive and validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for LPA quantification. |
| Matrix Effects | The biological matrix (e.g., plasma, cell lysate) can interfere with LPA detection. Implement a robust sample preparation protocol, including lipid extraction, to minimize matrix effects. |
| LPA Isomer Interference | Be aware of the different LPA species and ensure your analytical method can distinguish between them if necessary. |
Experimental Protocols
General Autotaxin Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
Autotaxin inhibitor (e.g., GLPG1690)
-
Detection reagents for choline or a fluorescent LPC analog
-
-
Procedure:
-
Prepare serial dilutions of the autotaxin inhibitor in the assay buffer.
-
Add the inhibitor dilutions to the wells of a microplate.
-
Add the recombinant autotaxin enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the product formation using the chosen detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for Autotaxin Inhibitors
| Compound | Target | Assay Condition | IC50 (nM) |
| GLPG1690 | Human Autotaxin | Biochemical Assay | 25 |
| Compound X | Human Autotaxin | Biochemical Assay | 50 |
| Compound Y | Human Autotaxin | Cell-Based Assay | 150 |
Note: The provided IC50 values are for illustrative purposes and may not represent actual experimental data.
Visualizations
References
- 1. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the three SARMs RAD-140, this compound and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing GLPG0492 Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing GLPG0492 dosage for in vivo mouse studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2] It acts as a partial agonist of the androgen receptor (AR), promoting anabolic activity in muscle tissue while having reduced effects on reproductive tissues.[3][4] This tissue selectivity is a key feature of SARMs, offering a potential therapeutic advantage over traditional anabolic steroids.[2]
Q2: What is the recommended starting dosage for this compound in mice?
A2: Based on published studies, a dose range of 0.3 to 10 mg/kg/day administered subcutaneously has been shown to be effective in a mouse model of hindlimb immobilization.[4] A maximal significant effect on reducing gastrocnemius atrophy was observed between 3 and 10 mg/kg/day.[4] In a mouse model of muscular dystrophy, a higher dose of 30 mg/kg/day (6 days/week, subcutaneously) was used. The optimal starting dose will depend on the specific mouse model and experimental endpoints.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound has been successfully formulated in a vehicle of 5% Ethanol and 95% Corn oil for subcutaneous administration in mice.[4] It is important to ensure the compound is fully dissolved to achieve accurate dosing.
Q4: What is the recommended route of administration for this compound in mice?
A4: Subcutaneous (SC) injection is the most commonly reported route of administration for this compound in mouse studies.[4]
Q5: What are the expected outcomes of this compound treatment in mouse models of muscle wasting?
A5: In a mouse model of hindlimb immobilization, this compound has been shown to dose-dependently reduce immobilization-induced gastrocnemius atrophy.[4] It also promotes muscle fiber hypertrophy and has been observed to negatively interfere with major signaling pathways that control muscle mass homeostasis.[2][4] In the mdx mouse model of muscular dystrophy, this compound has been shown to increase mouse strength and preserve running performance.
Q6: How should this compound be stored?
A6: For long-term storage, this compound should be kept at -20°C. It has a stability of at least 4 years under these conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable or no observable effect at expected active dose | Improper Formulation: Compound not fully dissolved or precipitated out of solution. | - Ensure the vehicle (5% Ethanol/95% Corn oil) is of high quality. - Gently warm the solution and vortex to ensure complete dissolution before each administration. - Prepare fresh formulations regularly. |
| Incorrect Dosage Administration: Inaccurate volume injected or leakage from the injection site. | - Use properly calibrated syringes and appropriate needle sizes (25-27 gauge is recommended for subcutaneous injections in mice). - Ensure proper restraint of the mouse to minimize movement during injection. - Use the "tenting" technique for subcutaneous injections to create a pocket for the injectate. - Inject slowly to allow for tissue expansion and minimize leakage. | |
| Skin reaction or inflammation at the injection site | Irritation from the vehicle or compound: The ethanol component or the compound itself may cause local irritation. | - Monitor the injection site daily for redness, swelling, or hair loss. - Rotate injection sites if multiple injections are required. - If irritation persists, consider exploring alternative, well-tolerated vehicles. |
| Infection: Contamination of the formulation or injection site. | - Ensure aseptic technique is used during formulation and administration. - Use sterile needles and syringes for each animal. | |
| Unexpected systemic side effects | Off-target effects: Although SARMs are selective, high doses may lead to off-target effects. | - Include a thorough toxicological assessment in your study design, including monitoring of organ weights and clinical chemistry. - Consider performing a dose-response study to identify the lowest effective dose with the minimal side effect profile. |
| Difficulty with subcutaneous injection technique | Improper needle insertion or animal restraint. | - Ensure the needle is inserted into the subcutaneous space and not into the muscle or intradermally. - Proper restraint is crucial to avoid injury to the animal and ensure accurate administration. Seek training on proper mouse handling and injection techniques if needed. |
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Mouse Models
| Mouse Model | Dosage (mg/kg/day) | Administration Route | Treatment Duration | Key Findings | Reference |
| Hindlimb Immobilization | 0.3, 3, 10 | Subcutaneous | 7 days | Dose-dependent reduction in gastrocnemius atrophy; maximal effect at 3-10 mg/kg/day. | [4] |
| Muscular Dystrophy (mdx) | 30 (6 days/week) | Subcutaneous | 4 weeks | Increased mouse strength and preserved running performance. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (5% Ethanol/95% Corn Oil)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% ethanol (to make up 5% of the final volume) to the tube.
-
Vortex the mixture until the this compound is completely dissolved.
-
Add the calculated volume of corn oil (to make up 95% of the final volume) to the tube.
-
Vortex the final solution thoroughly to ensure a homogenous mixture.
-
Store the formulation at room temperature and protect it from light. Prepare fresh as needed.
Protocol 2: Subcutaneous Administration of this compound in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin on its neck and back.
-
Injection Site: Identify the injection site on the dorsal side of the mouse, between the shoulder blades.
-
Tenting the Skin: Use your thumb and forefinger to lift the skin, creating a "tent."
-
Needle Insertion: Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.
-
Injection: Slowly inject the formulated this compound.
-
Needle Withdrawal: Withdraw the needle and gently pinch the injection site for a few seconds to prevent leakage.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a Selective Androgen Receptor Modulator (SARM).
Caption: General experimental workflow for an in vivo mouse study with this compound.
Caption: Troubleshooting decision tree for lack of efficacy in this compound in vivo studies.
References
- 1. Selective androgen receptor modulators (SARMs) have specific impacts on the mouse uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating testosterone suppression with GLPG0492 use
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. GLPG0492 is an investigational compound, and its effects in humans have not been fully characterized. The information provided here regarding testosterone suppression and mitigation strategies is based on general knowledge of Selective Androgen Receptor Modulators (SARMs) and should not be considered as clinical advice. All experimental work should be conducted in accordance with institutional and national guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to androgen receptors (ARs) in specific tissues, such as muscle and bone, and elicit an anabolic response.[3] Unlike traditional anabolic steroids, SARMs are designed to have reduced activity in other tissues, such as the prostate.[1][3]
Q2: Does this compound cause testosterone suppression?
Q3: How do SARMs like this compound suppress endogenous testosterone?
SARMs, by acting as agonists at the androgen receptor, can signal to the hypothalamus and pituitary gland that there are sufficient androgenic hormones in circulation. This leads to a reduction in the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, and subsequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[5] Reduced LH levels lead to decreased testosterone production by the Leydig cells in the testes.
Troubleshooting Guide: Managing Testosterone Suppression in Preclinical Models
Issue: A significant decrease in serum testosterone levels is observed in animal models treated with this compound.
Potential Cause: Activation of the negative feedback loop of the HPG axis by this compound.
Suggested Mitigation Strategies (for research purposes only):
-
Dose-Response Characterization: Determine the minimal effective dose of this compound that achieves the desired anabolic effect with the least amount of testosterone suppression. Preclinical studies with this compound have shown dose-dependent effects on muscle atrophy.[7]
-
"Off-Cycle" Periods: Incorporate washout periods in your experimental design to allow for the recovery of the HPG axis. The duration of this "off-cycle" would need to be determined based on the half-life of this compound and the observed recovery rate of testosterone levels in your model.
-
Co-administration with a SERM (for research in animal models): In non-clinical models, the use of a Selective Estrogen Receptor Modulator (SERM) such as Tamoxifen or Clomiphene could be investigated to mitigate testosterone suppression. SERMs can block estrogen receptors in the hypothalamus and pituitary, which can help to restore LH and FSH production.[8] It is crucial to note that this approach is anecdotal in human use of SARMs and requires careful validation in a research setting.[5][9]
Data on SARM-Induced Hormonal Changes
The following table summarizes the general effects of SARMs on key hormones, based on available literature. Specific values for this compound are not available.
| Hormone | Typical Effect of SARMs | Rationale |
| Total Testosterone | Decrease | Suppression of LH secretion from the pituitary gland.[4] |
| Free Testosterone | Decrease | Consequence of reduced total testosterone production. |
| Luteinizing Hormone (LH) | Decrease | Negative feedback on the pituitary gland.[5] |
| Follicle-Stimulating Hormone (FSH) | Decrease | Negative feedback on the pituitary gland.[5] |
| Sex Hormone-Binding Globulin (SHBG) | Decrease | A common effect of androgonic compounds. |
| Estradiol | May Decrease | Reduced availability of testosterone as a precursor for aromatization. |
Experimental Protocols
Protocol: Assessment of Serum Testosterone Levels in a Rodent Model
Objective: To quantify the impact of this compound administration on endogenous testosterone concentrations.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% Ethanol and 95% Corn oil)[10]
-
Rodent model (e.g., male Wistar rats)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Testosterone ELISA kit
-
Plate reader
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control (vehicle) and experimental (this compound) groups.
-
Dosing: Administer this compound or vehicle daily via the desired route (e.g., oral gavage, subcutaneous injection) for the specified duration of the study.
-
Blood Collection: At predetermined time points (e.g., baseline, mid-study, end of study), collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Serum Separation: Allow blood to clot at room temperature, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Hormone Analysis: Analyze serum testosterone concentrations using a validated Testosterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the mean testosterone levels between the control and this compound-treated groups using appropriate statistical methods (e.g., t-test, ANOVA).
Visualizations
Caption: HPG Axis Suppression by this compound.
Caption: this compound Action and Mitigation Workflow.
References
- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 7. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
- 9. sarmsstore.co.uk [sarmsstore.co.uk]
- 10. PCT For SARMs: How To Recover Optimally [globenewswire.com]
Technical Support Center: GLPG0492 In Vitro Solubility
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering solubility challenges with GLPG0492 in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a non-steroidal, selective androgen receptor modulator (SARM) investigated for its potential in treating musculoskeletal diseases.[1][2][3] Like many small molecule drug candidates, it possesses hydrophobic characteristics, leading to low aqueous solubility. This can cause the compound to precipitate out of solution in aqueous buffers and cell culture media, leading to inaccurate concentration-response data and unreliable experimental outcomes. One vendor describes its solubility in common organic solvents like DMSO and ethanol as "slightly soluble".[4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?
A2: This is a common issue known as "compound precipitation" or "fall-out." While this compound is soluble in 100% DMSO, this high concentration of organic solvent is often incompatible with biological assays (e.g., cell-based or enzymatic assays). When the concentrated DMSO stock is diluted into a largely aqueous environment (like PBS or cell culture medium), the final DMSO concentration may be too low to keep the compound in solution, causing it to precipitate.
Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?
A3: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. Some sensitive assays may even require a final concentration of <0.1%. It is crucial to always run a vehicle control (media + equivalent percentage of DMSO) to assess the impact of the solvent on your specific experimental system.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: While DMSO is the most common solvent for initial stock preparation, ethanol is another option, though this compound is also only slightly soluble in it.[4] For any new solvent, it is critical to determine its compatibility with your assay system. Preparing a 10 mM stock in DMSO is a common starting point.
Troubleshooting Guide: Addressing this compound Precipitation
If you are observing compound precipitation, inconsistent results, or lower-than-expected potency, work through the following troubleshooting steps.
Issue 1: Compound Precipitation in Aqueous Media
Your primary goal is to increase the apparent solubility of this compound in your final assay buffer without compromising the biological integrity of the experiment.
Step 1: Optimize the Dilution Protocol
Instead of a single large dilution, use a serial dilution method. This involves diluting the DMSO stock in intermediate steps, which can sometimes prevent immediate precipitation.
Step 2: Incorporate a Surfactant
Low concentrations of non-ionic surfactants can help maintain compound solubility.
-
Recommendation: Add 0.01 - 0.05% Tween-20 or Triton X-100 to your final assay buffer.[5]
-
Caution: This is generally suitable for enzymatic or biochemical assays. For cell-based assays, ensure the surfactant concentration is not cytotoxic to your cells.[5]
Step 3: Use a Solubility Enhancer (Co-solvent or Complexing Agent)
If surfactants are not suitable, consider other excipients.
-
Co-solvents: Polyethylene glycol (PEG) 300 or 400 can be used. One formulation for in vivo use includes 40% PEG300.[1] While this concentration is too high for in vitro work, lower percentages might be tolerated.
-
Complexing Agents: Cyclodextrins, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are effective at encapsulating and solubilizing hydrophobic molecules. A formulation with 20% SBE-β-CD in saline has been noted for this compound.[1]
Solubility Data & Formulations
The following table summarizes known solubility information for this compound, primarily for in vivo preparations, which can be adapted for in vitro use with careful concentration adjustments.
| Solvent/Formulation System | Solubility | Intended Use | Reference |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.42 mM) | In Vivo | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 mg/mL (6.42 mM) | In Vivo | [1] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (6.42 mM) | In Vivo | [1] |
| DMSO | 10 mM | In Vitro Stock | |
| DMSO | Slightly Soluble | In Vitro Stock | [4] |
| Ethanol | Slightly Soluble | In Vitro Stock | [4] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol aims to prepare a working solution while minimizing precipitation.
-
Prepare High-Concentration Stock: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved. Sonicate briefly if necessary.
-
Prepare Intermediate Dilution Buffer: Prepare your standard cell culture medium. If you have validated their use, supplement this medium with a low concentration of a solubilizing agent (e.g., 0.1% BSA or a pre-screened surfactant).
-
Perform Serial Dilution:
-
Create an intermediate dilution of your stock (e.g., 1 mM) in 100% DMSO.
-
Perform a second intermediate dilution by adding the 1 mM DMSO stock to your assay medium to achieve a 100 µM solution. The DMSO percentage should be kept as low as possible while maintaining solubility.
-
Use this 100 µM solution to make your final dilutions directly in the assay plates. This ensures the final DMSO concentration remains low (e.g., ≤0.5%).
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for addressing solubility issues.
A decision tree for troubleshooting this compound solubility issues in vitro.
Relevant Signaling Pathway
While this compound is a SARM, the user prompt mistakenly associated it with FFA2. For context, this section provides a simplified diagram of the Androgen Receptor (AR) signaling pathway, which is the actual target of this compound.
Androgen Receptor (AR) Signaling
This compound acts as a ligand for the Androgen Receptor. Upon binding, the receptor translocates to the nucleus and modulates the transcription of target genes.
Simplified signaling pathway for the Androgen Receptor (AR) activated by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
GLPG0492 experimental variability and control measures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG0492.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism of action is to bind to the androgen receptor (AR) and modulate its activity in a tissue-selective manner.[3][4] Unlike traditional anabolic steroids, this compound is designed to exhibit agonistic effects in anabolic tissues such as muscle and bone, while having minimal or antagonistic effects in reproductive organs like the prostate.[4][5]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its potential therapeutic benefits in conditions associated with muscle wasting and dysfunction.[6] Research applications include studying its efficacy in models of muscular dystrophy, cachexia (wasting syndrome), and sarcopenia (age-related muscle loss).[1][2][6] It has been shown to improve muscle performance and prevent muscle atrophy in various preclinical models.[5][6]
Q3: What is the reported in vitro potency of this compound?
A3: this compound has a reported potency of 12 nM in in vitro assays.[2][7] However, the effective concentration can vary depending on the specific cell line and experimental conditions. For example, in a yeast androgen screen, the androgenic effects were observed to be lower than in a reporter gene assay using prostate carcinoma cells.[3][4]
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
II. Troubleshooting Guide
Issue 1: High variability in EC50/IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability: | Genetic drift in continuously passaged cells can alter receptor expression and signaling pathways. Ensure you are using cells within a consistent and low passage number range. Regularly perform cell line authentication. |
| Serum Lot-to-Lot Variability: | Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may compete with this compound for binding to the androgen receptor. It is recommended to test and pre-qualify new lots of FBS or use charcoal-stripped serum to minimize interference. |
| Compound Solubility and Stability: | Poor solubility or degradation of this compound in aqueous media can lead to inconsistent effective concentrations. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting into assay media. Visually inspect for any precipitation.[7] |
| Assay Incubation Time: | The duration of compound exposure can significantly impact the observed potency. Optimize and standardize the incubation time for your specific assay to ensure you are measuring the desired biological effect at an appropriate time point. |
Issue 2: Low or no observable anabolic effect in vitro.
| Potential Cause | Troubleshooting Steps |
| Low Androgen Receptor (AR) Expression: | The target cell line may not express sufficient levels of the androgen receptor. Verify AR expression levels in your chosen cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have robust AR expression. |
| Suboptimal Assay Conditions: | The assay may not be sensitive enough to detect the anabolic effects of this compound. Optimize assay parameters such as cell density, serum concentration, and the specific endpoint being measured (e.g., protein synthesis, cell proliferation). |
| Incorrect Dosing Range: | The concentrations of this compound being tested may be outside the effective range. Perform a wide-range dose-response curve to identify the optimal concentration range for your specific in vitro model. |
| Antagonistic Effects of Media Components: | Certain components in the cell culture media could be interfering with the action of this compound. Review the media composition and consider if any components might have antagonistic effects on the androgen signaling pathway. |
Issue 3: Inconsistent results in animal models.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation and Bioavailability: | The formulation used for in vivo administration may result in poor absorption and low bioavailability. Different vehicles can be tested to optimize the delivery of this compound. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for in vivo use.[7] |
| Metabolic Instability: | This compound may be rapidly metabolized in the animal model, leading to a short half-life and reduced efficacy. Conduct pharmacokinetic studies to determine the compound's half-life and optimize the dosing regimen (frequency and amount) accordingly. |
| Model-Specific Differences: | The chosen animal model may not be fully representative of the human condition or may have inherent biological differences that affect the response to this compound. Carefully consider the appropriateness of the animal model and its translational relevance. |
| Variability in Animal Handling and Procedures: | Inconsistencies in animal handling, dosing procedures, or outcome measurements can introduce significant variability. Ensure all experimental procedures are standardized and performed consistently across all animals and treatment groups. |
III. Data Presentation
Table 1: In Vitro Activity of this compound in Different Assay Systems
| Assay Type | Cell Line/System | Endpoint | EC50 / Potency | Reference |
| Reporter Gene Assay | Prostate Carcinoma Cells | Androgenic Activity | 3.99 x 10⁻⁹ M (for GSK-2881078, as a comparison) | [3][4] |
| Yeast Androgen Screen | Yeast | Androgenic Activity | 4.44 x 10⁻⁶ M (for GSK-2881078, as a comparison) | [3][4] |
| General Potency | Not specified | Selective Androgen Receptor Modulation | 12 nM | [2][7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hindlimb Immobilization
| Treatment Group | Dose | Effect on Muscle Atrophy | Effect on Reproductive Tissues | Reference |
| This compound | Dose-dependent | Partially prevents immobilization-induced muscle atrophy | Spares reproductive tissues | [5] |
| Testosterone Propionate (TP) | Not specified | Efficacious at reducing muscle loss | - | [5] |
IV. Experimental Protocols
1. Androgen Receptor (AR) Reporter Gene Assay
-
Objective: To determine the in vitro potency and efficacy of this compound in activating the androgen receptor.
-
Methodology:
-
Seed mammalian cells (e.g., PC-3 or LNCaP, stably transfected with an AR expression vector and an androgen-responsive reporter construct like MMTV-luciferase) in a 96-well plate.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in appropriate assay media (e.g., phenol red-free media with charcoal-stripped serum).
-
Remove the growth media from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Plot the luciferase activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. In Vivo Hindlimb Immobilization Model
-
Objective: To evaluate the ability of this compound to prevent muscle atrophy in a mouse model of disuse.
-
Methodology:
-
Acclimate male C57BL/6 mice for at least one week before the start of the experiment.
-
Anesthetize the mice and immobilize one hindlimb using a method such as casting or splinting. The contralateral limb serves as an internal control.
-
Randomly assign the mice to different treatment groups: vehicle control, this compound (at various doses), and a positive control like testosterone propionate.
-
Administer the treatments daily via the desired route (e.g., oral gavage, subcutaneous injection).
-
After a predetermined period of immobilization (e.g., 7-14 days), euthanize the mice.
-
Dissect and weigh the tibialis anterior and gastrocnemius muscles from both the immobilized and non-immobilized limbs.
-
Calculate the muscle weight difference between the immobilized and non-immobilized limbs for each animal and compare the results across treatment groups.
-
Additionally, prostate tissue can be collected and weighed to assess the androgenic effects on reproductive organs.[8]
-
V. Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for EC50 determination.
Caption: Troubleshooting flowchart for in vitro variability.
References
- 1. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the three SARMs RAD-140, this compound and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing GLPG0492 experimental artifacts
Welcome to the technical support center for GLPG0492. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential experimental artifacts when working with this selective androgen receptor modulator (SARM). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal selective androgen receptor modulator (SARM). Its primary mechanism of action is to act as a partial agonist of the androgen receptor (AR). This means it binds to the AR and stimulates its activity, but not to the same maximal extent as endogenous androgens like testosterone. This selective modulation is intended to produce anabolic effects in tissues like muscle while having a reduced impact on reproductive tissues.[1]
Q2: In which experimental models has this compound been characterized?
This compound has been evaluated in models of muscle wasting, including a mouse model of hindlimb immobilization and the exercised mdx mouse model of Duchenne muscular dystrophy.[1][2] In these models, it has been shown to attenuate the loss of muscle mass and improve muscle performance.[1][2]
Q3: What are the known off-target effects of this compound?
This compound is designed to be selective for the androgen receptor. Studies have shown that it has a robust selectivity for muscle tissue over the prostate.[1] However, as with any small molecule, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to include appropriate controls to monitor for any unintended effects in your specific experimental system.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: Inconsistent or weaker-than-expected activity in androgen receptor (AR) reporter assays.
-
Possible Cause A: Compound Solubility and Stability. this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your cell culture medium, its effective concentration will be lower than intended. Additionally, the stability of the compound in culture media over the course of your experiment should be considered.
-
Troubleshooting Steps:
-
Solubility Test: Before your experiment, test the solubility of this compound in your specific cell culture medium at the desired concentrations. You can do this by preparing the dilutions and visually inspecting for precipitation after a short incubation.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.[3]
-
Stability Assessment: If your assay runs for an extended period (e.g., more than 24 hours), consider the stability of this compound in your media at 37°C. You may need to refresh the media with a freshly prepared compound solution during the experiment.
-
-
-
Possible Cause B: Interference with Luciferase Reporter Systems. Small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false-negative or false-positive results that are independent of AR activity.[4][5][6][7]
-
Troubleshooting Steps:
-
Cell-Free Luciferase Assay: Test this compound in a cell-free luciferase assay using recombinant luciferase enzyme. This will determine if the compound directly affects the enzyme's activity.
-
Use a Non-AR-Driven Luciferase Control: Transfect cells with a plasmid where luciferase expression is driven by a constitutive promoter (e.g., CMV or SV40). If this compound affects the signal from this construct, it indicates AR-independent interference.
-
Orthogonal Assay: Validate your findings using an orthogonal assay that does not rely on a luciferase readout. For example, measure the mRNA or protein levels of endogenous AR target genes (e.g., PSA in LNCaP cells) using qPCR or Western blotting.
-
-
Issue 2: Unexpected effects on prostate cancer cell lines.
-
Possible Cause: Androgen Receptor Status and Cell Line Specificity. While this compound is reported to have low androgenic activity in the prostate, the response of prostate cancer cell lines can vary depending on their androgen receptor status (e.g., expression levels, mutations).[1]
-
Troubleshooting Steps:
-
Characterize AR Expression: Confirm the expression and functionality of the androgen receptor in your chosen cell line.
-
Compare with a Full Agonist: Run parallel experiments with a full androgen agonist (e.g., dihydrotestosterone) to benchmark the partial agonist activity of this compound.
-
Consider Androgen-Deprived Media: The effects of AR modulators can be more pronounced in an androgen-deprived environment.[8]
-
-
In Vivo Animal Models
Issue 3: High variability in muscle mass or function measurements in the hindlimb immobilization model.
-
Possible Cause: Inconsistent Immobilization or Animal Stress. The method of immobilization can significantly impact the extent of muscle atrophy and the variability of the data.[9][10][11][12][13] Animal stress can also influence physiological outcomes.
-
Troubleshooting Steps:
-
Standardized Immobilization Protocol: Ensure a consistent and reproducible method of immobilization for all animals in the study.
-
Acclimatization: Allow sufficient time for animals to acclimatize to their housing and handling before starting the experiment.
-
Contralateral Limb as Control: Use the non-immobilized contralateral limb as an internal control for each animal to reduce inter-animal variability.
-
-
Issue 4: Lack of expected anabolic effect in the mdx mouse model.
-
Possible Cause: Dosing, Route of Administration, and Disease Progression. The efficacy of this compound can be dependent on the dose, the route and frequency of administration, and the stage of the disease in the mdx mice.[2][14]
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to determine the optimal concentration of this compound for your specific experimental conditions.
-
Pharmacokinetic Analysis: If possible, conduct a basic pharmacokinetic analysis to ensure that the compound is reaching the target tissue at sufficient concentrations.
-
Timing of Intervention: Consider the age of the mdx mice and the stage of muscle degeneration when initiating treatment.
-
-
Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Hindlimb Immobilization
| Treatment Group | Dose (mg/kg/day) | Change in Gastrocnemius Muscle Mass vs. Immobilized Control |
| Vehicle | - | - |
| This compound | 0.3 | No significant change |
| This compound | 3 | Significant prevention of muscle loss |
| This compound | 10 | Maximal prevention of muscle loss |
| Testosterone Propionate | 1 | Complete prevention of muscle loss |
Data adapted from Blanqué R, et al. (2014).[1][15]
Table 2: In Vivo Efficacy of this compound in the Exercised mdx Mouse Model
| Treatment Group | Dose (mg/kg, s.c.) | Outcome |
| Vehicle | - | Significant increase in fatigue |
| This compound | 30 (4-week trial) | Preserved running performance, increased mouse strength |
| Nandrolone | 5 | Increased mouse strength |
| Prednisolone | 1 | Increased mouse strength |
| This compound | 0.3 - 30 (12-week trial) | Dose-dependent increase in strength and resistance to fatigue |
Data adapted from Cozzoli A, et al. (2013).[2]
Experimental Protocols
Protocol 1: Mouse Hindlimb Immobilization Model
This protocol is a generalized procedure based on published methods.[9][10][11][12][13]
-
Animal Acclimatization: Acclimate mice to the facility and handling for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Immobilization:
-
Carefully position one hindlimb in a plantar-flexed position.
-
Apply a small piece of casting material or use surgical staples to fix the foot to the lower leg, ensuring the ankle joint is immobilized.
-
Ensure the cast or staple does not restrict blood flow.
-
-
Treatment: Administer this compound or vehicle control daily via the desired route (e.g., subcutaneous injection, oral gavage).
-
Monitoring: Monitor the animals daily for any signs of distress, and check the integrity of the cast or staple.
-
Tissue Collection: After the designated treatment period (e.g., 7 days), humanely euthanize the animals and carefully dissect the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral limbs.
-
Analysis: Measure muscle wet weight and proceed with further analyses such as histology, gene expression, or protein analysis.
Protocol 2: Luciferase Interference Counter-Screen
This protocol outlines a method to test for direct interference of this compound with a luciferase reporter.
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density appropriate for your cell line.
-
Transfection: Transfect the cells with a luciferase reporter plasmid driven by a constitutive promoter (e.g., pGL3-Control Vector with an SV40 promoter).
-
Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate for a period relevant to your primary assay (e.g., 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Compare the luciferase signal in the this compound-treated wells to the vehicle-treated wells. A significant change in signal indicates potential interference with the luciferase reporter system.
Visualizations
Caption: Simplified signaling pathway of this compound as a partial agonist of the androgen receptor.
Caption: Logical workflow for troubleshooting unexpected results in a this compound luciferase reporter assay.
References
- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Prolonged androgen deprivation leads to downregulation of androgen receptor and prostate-specific membrane antigen in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel hindlimb immobilization procedure for studying skeletal muscle atrophy and recovery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio.unipd.it [bio.unipd.it]
- 12. A model of muscle atrophy using cast immobilization in mice | Semantic Scholar [semanticscholar.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of GLPG0492
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of GLPG0492.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To prevent degradation, it is crucial to store the compound in a tightly sealed container to minimize exposure to moisture.
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions of this compound have different stability profiles based on the storage temperature. For maximum longevity, store stock solutions at -80°C, which ensures stability for up to 2 years.[1][2] Alternatively, storage at -20°C is suitable for a period of up to 1 year.[1][2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur if the solution has been stored at a lower temperature than is ideal for its solvent or if the concentration exceeds its solubility at that temperature. Gentle warming and/or sonication can be used to help redissolve the precipitate.[2] Always ensure the solution is clear and fully dissolved before use in an experiment.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 50 mg/mL.[1] For in vivo experiments, specific formulations using a combination of solvents such as DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil are recommended to achieve a clear solution.[1][2]
Q5: Is this compound sensitive to light or moisture?
Data Presentation
Table 1: Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability |
| Solid (Powder) | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1][2] |
| -20°C | 1 year[1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.8933 mg of this compound (Molecular Weight: 389.33 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for up to 2 years or -20°C for up to 1 year.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
References
- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GLPG0492 Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of GLPG0492. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific experimental parameters and impurity profiles for this compound are not publicly available. The information provided below is based on general principles of pharmaceutical analysis for small molecules and publicly available information on this compound and other Selective Androgen Receptor Modulators (SARMs). These are intended to be illustrative and should be adapted based on in-house validation data.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercially available this compound is typically reported to have a purity of >98%, with some sources claiming >99% as determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For research purposes, a purity of ≥98% is generally considered acceptable.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[2]
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vivo studies, specific formulation protocols should be followed.
Troubleshooting Guides
HPLC Purity Assessment
Issue: Abnormal Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes & Solutions:
-
Peak Tailing:
-
Cause: Strong interaction of the analyte with the stationary phase, presence of active sites on the column, or inappropriate mobile phase pH.
-
Solution: Ensure the mobile phase pH is appropriate for this compound (typically 2-3 pH units away from its pKa). Use a high-purity silica column or an end-capped column. Consider adding a competing amine (e.g., triethylamine) to the mobile phase in small concentrations if silanol interactions are suspected.
-
-
Peak Fronting:
-
Cause: Sample overload, low column temperature, or sample solvent stronger than the mobile phase.
-
Solution: Reduce the sample concentration or injection volume. Ensure the column temperature is stable and optimized. Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Split Peaks:
-
Cause: Clogged frit or void in the column, or co-elution with an impurity.
-
Solution: Replace the column inlet frit or the guard column. If the issue persists, replace the analytical column. To check for co-elution, modify the mobile phase composition or gradient to improve resolution.
-
-
Issue: Inconsistent Retention Times
-
Possible Causes & Solutions:
-
Cause: Inadequate column equilibration, changes in mobile phase composition, fluctuating column temperature, or pump malfunction.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. Prepare fresh mobile phase daily and ensure proper mixing. Use a column oven to maintain a constant temperature. Check the HPLC pump for leaks and ensure a stable flow rate.
-
NMR Purity Assessment
Issue: Poor Signal-to-Noise Ratio
-
Possible Causes & Solutions:
-
Cause: Insufficient sample concentration or low number of scans.
-
Solution: Increase the concentration of the this compound sample. Increase the number of scans to improve the signal-to-noise ratio.
-
Issue: Presence of Unexpected Peaks (Impurities)
-
Possible Causes & Solutions:
-
Cause: Contamination from the solvent, NMR tube, or the sample itself. Degradation of the sample.
-
Solution: Use high-purity deuterated solvents and clean NMR tubes. Analyze the sample promptly after preparation. Compare the spectrum with a reference standard to identify impurity peaks.
-
Quantitative Data Summary
Table 1: Illustrative HPLC Purity Method Parameters for this compound
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Gradient | 30-90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Purity Acceptance | ≥ 98.0% |
Table 2: Hypothetical Impurity Profile for this compound
| Impurity | Type | Potential Source | Acceptance Criteria |
| Impurity A | Process-related | Incomplete reaction | ≤ 0.5% |
| Impurity B | Degradation | Hydrolysis | ≤ 0.2% |
| Any other individual impurity | - | - | ≤ 0.1% |
| Total Impurities | - | - | ≤ 2.0% |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total peak area of all components.
-
Protocol 2: ¹H-NMR Method for Structural Confirmation and Purity Estimation
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the protons of this compound.
-
The purity can be estimated by comparing the integral of the main compound peaks to the integrals of any impurity peaks, assuming the number of protons for the impurities is known. For a more accurate quantitative analysis (qNMR), an internal standard with a known purity and concentration should be used.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Anabolic Effects of GLPG0492 and Testosterone Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic properties of the selective androgen receptor modulator (SARM), GLPG0492, and the anabolic-androgenic steroid (AAS), testosterone propionate. The information presented is collated from preclinical studies and is intended to inform research and development in the field of muscle-wasting disorders and androgen therapy.
Executive Summary
This compound demonstrates comparable anabolic efficacy to testosterone propionate in promoting muscle mass and preventing muscle atrophy in preclinical models.[1][2] Critically, this compound exhibits a significantly improved safety profile due to its tissue-selective activity, showing robust anabolic effects on muscle tissue with minimal androgenic effects on reproductive tissues such as the prostate.[1] In contrast, testosterone propionate exerts potent anabolic effects that are coupled with significant androgenic activity.[1] This fundamental difference positions SARMs like this compound as promising therapeutic alternatives to traditional androgens for conditions associated with muscle wasting.[1][2]
Data Presentation
The following tables summarize the key quantitative data from a comparative study in a mouse model of hindlimb immobilization, highlighting the differential effects of this compound and testosterone propionate on muscle mass and androgenic-sensitive tissues.
Table 1: Effect on Gastrocnemius Muscle Mass in Hindlimb Immobilization Model
| Treatment Group | Dose (mg/kg/day) | Change in Gastrocnemius Muscle Weight (%) vs. Immobilized Control |
| Immobilized Control | - | - |
| This compound | 0.3 | + (Dose-dependent increase) |
| This compound | 3 | + (Significant increase) |
| This compound | 10 | + (Maximal significant effect) |
| Testosterone Propionate | 1 | + (Significant increase, comparable to this compound at 3-10 mg/kg/day) |
Data adapted from Blanqué et al., 2014.[1]
Table 2: Anabolic versus Androgenic Activity
| Compound | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Ventral Prostate Weight) | Selectivity Profile |
| This compound | Robust, comparable to testosterone propionate | Minimal to no significant increase | Highly selective for muscle |
| Testosterone Propionate | Robust | Significant increase | Non-selective |
Data based on findings from Blanqué et al., 2014.[1]
Table 3: Effect on Muscle Fiber Cross-Sectional Area (FCSA)
| Treatment Group | Dose (mg/kg/day) | Effect on FCSA in Immobilized Muscle |
| Immobilized Control | - | Significant reduction |
| This compound | 10 | Partially prevented the reduction in FCSA |
| Testosterone Propionate | 1 | Partially prevented the reduction in FCSA |
Data adapted from Blanqué et al., 2014.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Hindlimb Immobilization Mouse Model
This protocol is designed to induce skeletal muscle atrophy in a controlled manner.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Immobilization Procedure:
-
The left hindlimb is immobilized using a plaster cast or a similar fixation method, extending from the knee to the ankle joint. The foot is placed in a plantar-flexed position to maximize atrophy of the tibialis anterior and gastrocnemius muscles.
-
The contralateral (right) hindlimb serves as a non-immobilized internal control.
-
-
Treatment Administration:
-
This compound is administered orally (e.g., via gavage) at the desired doses (e.g., 0.3, 3, 10 mg/kg/day).
-
Testosterone propionate is administered via subcutaneous injection (e.g., 1 mg/kg/day).
-
A vehicle control group receives the same administration volume and route as the treatment groups.
-
-
Duration: The immobilization and treatment period typically lasts for 7 to 14 days.
-
Tissue Collection: At the end of the study period, animals are euthanized, and the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral limbs are dissected, weighed, and prepared for further analysis.
Muscle Fiber Histology and Analysis
This method is used to visualize and quantify changes in muscle fiber size.
-
Sample Preparation:
-
Dissected muscles are embedded in a cryo-preservation medium (e.g., OCT compound) and rapidly frozen in isopentane pre-cooled with liquid nitrogen.
-
Frozen tissue blocks are stored at -80°C until sectioning.
-
-
Cryosectioning:
-
Serial cross-sections (e.g., 8-10 µm thick) are cut from the mid-belly of the muscle using a cryostat.
-
Sections are mounted on glass slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment.
-
Immunofluorescence Staining: To differentiate between muscle fiber types (e.g., using antibodies against different myosin heavy chain isoforms) and to outline the muscle fibers (e.g., using an antibody against laminin).
-
-
Imaging and Analysis:
-
Stained sections are imaged using a light or fluorescence microscope.
-
Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area (CSA) of individual muscle fibers. A large number of fibers per muscle should be analyzed to ensure robust data.
-
Gene Expression Analysis via RT-qPCR
This technique is employed to measure the mRNA levels of genes involved in muscle atrophy and hypertrophy.
-
RNA Extraction:
-
Total RNA is isolated from frozen muscle tissue samples using a suitable RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit) or a TRIzol-based method.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and/or microfluidic electrophoresis (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription (RT):
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
qPCR is performed using a real-time PCR system.
-
The reaction mixture includes cDNA, forward and reverse primers for the target genes (e.g., Atrogin-1/MAFbx, MuRF1), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
The expression levels of the target genes are normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, β-actin).
-
The relative gene expression is calculated using the ΔΔCt method.
-
Signaling Pathways
The anabolic effects of both this compound and testosterone propionate are mediated through the androgen receptor (AR). However, their distinct pharmacological profiles lead to differential downstream effects, particularly concerning on-target anabolic activity versus off-target androgenic side effects.
Caption: Comparative signaling of this compound and Testosterone Propionate.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study comparing the anabolic effects of this compound and testosterone propionate.
Caption: Preclinical workflow for comparing anabolic compounds.
References
- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preclinical Side Effect Profiles of GLPG0492 and RAD-140
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical side effect profiles of two selective androgen receptor modulators (SARMs), GLPG0492 and RAD-140. The information is compiled from available preclinical studies to assist researchers in understanding the potential safety profiles of these compounds.
Summary of Preclinical Side Effect Profiles
The following table summarizes the reported preclinical side effects of this compound and RAD-140. It is important to note that the available data for this compound's broad toxicological profile is limited compared to RAD-140.
| Side Effect Category | This compound | RAD-140 |
| Androgenic Effects | High tissue selectivity for muscle over prostate and seminal vesicles in preclinical models.[1][2] | High tissue selectivity for muscle over prostate.[3][4][5][6] Less androgenic effects compared to testosterone.[4] |
| Hepatotoxicity | Data not readily available in public domain. | Potential for liver strain, with some case reports of drug-induced liver injury in humans.[7][8][9] Preclinical animal models did not show significant adverse effects on the liver.[7] |
| Hormonal Suppression | Efficacy in muscle atrophy models was achieved without significant alterations in circulating testosterone levels in mice.[10] | Can suppress natural testosterone production.[3][7][8] |
| Lipid Profile | Data not readily available in public domain. | May alter lipid profiles, including lowering HDL ("good") cholesterol.[8] |
| Cardiovascular | Data not readily available in public domain. | Preclinical studies suggest potential for negative effects on heart tissue.[8] |
| Other Reported Effects | Investigated for muscle wasting diseases like sarcopenia and cachexia.[11] | Neuroprotective effects observed in preclinical models.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental assessments, the following diagrams are provided.
Detailed Experimental Protocols
Hershberger Bioassay for Androgenic and Anti-Androgenic Activity
The Hershberger bioassay is a standardized in vivo screening test to evaluate a substance's potential to act as an androgen agonist or antagonist.[12]
-
Animal Model: The assay utilizes castrated peripubertal male rats.[13]
-
Procedure:
-
Animals are castrated to reduce endogenous androgen levels.
-
The test compound (e.g., this compound or RAD-140) is administered daily for a period of 10 consecutive days.[12]
-
For assessing anti-androgenic activity, the test compound is co-administered with a known androgen like testosterone propionate.
-
A control group receives the vehicle only.
-
-
Endpoints: Approximately 24 hours after the final dose, the animals are euthanized, and the weights of five androgen-dependent tissues are measured:
-
Interpretation: A statistically significant increase in the weight of these tissues compared to the control group indicates androgenic activity. A significant decrease in tissue weight in the presence of testosterone propionate suggests anti-androgenic activity.
Assessment of Liver Function
Preclinical toxicology studies routinely evaluate potential hepatotoxicity.
-
Animal Models: Typically conducted in rodents (rats, mice) and non-rodents (e.g., monkeys) as part of general toxicology assessments.[5]
-
Procedure:
-
Animals are administered the test compound at various dose levels for a specified duration (e.g., 14 days, 90 days).
-
Blood samples are collected at predetermined intervals.
-
-
Endpoints:
-
Serum Biochemistry: Measurement of liver enzyme levels, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes can indicate liver damage.[8]
-
Histopathology: Microscopic examination of liver tissue to identify any cellular damage, inflammation, or other abnormalities.
-
-
Interpretation: Dose-dependent increases in liver enzymes and/or adverse histopathological findings are indicative of potential hepatotoxicity.
Evaluation of Lipid Profile
Changes in lipid metabolism are a potential concern with SARM administration.
-
Animal Models: Preclinical studies in various animal models, including monkeys, are used to assess the impact on lipid profiles.
-
Procedure:
-
The test compound is administered to the animals over a defined period.
-
Fasting blood samples are collected.
-
-
Endpoints:
-
Interpretation: Significant alterations in these lipid levels compared to a control group can indicate an adverse effect on cardiovascular health.
Assessment of Testosterone Suppression
SARMs can potentially suppress the endogenous production of testosterone.
-
Animal Models and Human Trials: This is assessed in both preclinical animal studies and clinical trials.
-
Procedure:
-
Endpoints:
-
Measurement of serum concentrations of:
-
Total Testosterone
-
Luteinizing Hormone (LH)
-
Follicle-Stimulating Hormone (FSH)[8]
-
-
-
Interpretation: A significant decrease in the levels of these hormones compared to baseline or a control group indicates suppression of the hypothalamic-pituitary-gonadal (HPG) axis.
Conclusion
Based on the currently available preclinical data, both this compound and RAD-140 demonstrate high tissue selectivity for anabolic effects in muscle. RAD-140 has a more extensively documented preclinical and emerging clinical side effect profile, with potential concerns regarding liver toxicity and testosterone suppression. The side effect profile of this compound, beyond its androgenic selectivity, is not as well-characterized in the public domain. Further research and publication of comprehensive toxicology data for this compound are necessary for a more complete and direct comparison of the safety profiles of these two SARMs. Researchers should consider these factors in the context of their specific research objectives and the need for further investigation into the long-term safety of these compounds.
References
- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. predatornutrition.com [predatornutrition.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are the Results of the RAD-140 Clinical Trials? - Just SARMS [justsarms.com]
- 8. swolverine.com [swolverine.com]
- 9. RAD-140 Health Warning | Sport Integrity Australia [sportintegrity.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Lipid profile analysis: Significance and symbolism [wisdomlib.org]
- 15. Consensus document for lipid profile testing and reporting in Spanish clinical laboratories: what parameters should a basic lipid profile include? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testosterone Testing - Protocol - Province of British Columbia [www2.gov.bc.ca]
- 17. Testosterone Deficiency Guideline - American Urological Association [auanet.org]
Unraveling the Efficacy of GLPG0492: An In Vivo Comparative Analysis with Other Anabolic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of GLPG0492, a selective androgen receptor modulator (SARM), against other anabolic agents. This analysis is supported by experimental data from preclinical studies, detailing effects on muscle anabolism and androgenic activity.
Executive Summary
This compound demonstrates significant anabolic effects on muscle tissue with a favorable safety profile, exhibiting lower androgenic activity compared to traditional anabolic agents like testosterone propionate. In preclinical mouse models of muscle atrophy, this compound has been shown to be as effective as testosterone propionate in preventing muscle loss while sparing reproductive tissues.[1][2] While direct in vivo comparative data with other SARMs is limited in publicly available literature, the existing studies provide a strong foundation for understanding the potential of this compound as a tissue-selective anabolic agent.
Comparative Efficacy of this compound: In Vivo Data
The in vivo efficacy of this compound has been evaluated in rodent models, primarily comparing its anabolic and androgenic effects to testosterone propionate (TP) and the anabolic steroid nandrolone.
Table 1: Anabolic and Androgenic Activity of this compound vs. Testosterone Propionate in a Hindlimb Immobilization Model
| Treatment Group | Dose | Change in Gastrocnemius Muscle Mass (Immobilized Leg) | Prostate Weight |
| Vehicle Control | - | Significant Atrophy | Baseline |
| This compound | 3 mg/kg/day | Prevention of Atrophy | No Significant Increase |
| This compound | 10 mg/kg/day | Prevention of Atrophy | No Significant Increase |
| Testosterone Propionate (TP) | 1 mg/kg/day | Prevention of Atrophy | Significant Increase |
Data summarized from Blanqué et al., 2014.[1]
In a mouse model of hindlimb immobilization, this compound demonstrated a dose-dependent prevention of muscle atrophy in the gastrocnemius muscle.[1] Notably, at doses effective in preserving muscle mass (3 and 10 mg/kg/day), this compound did not significantly increase prostate weight, a key indicator of androgenic side effects.[1] In contrast, testosterone propionate, while also effective in preventing muscle loss, caused a significant increase in prostate weight.[1]
Table 2: Functional Efficacy of this compound vs. Nandrolone and α-methylprednisolone in an Exercised mdx Mouse Model
| Treatment Group | Dose | Improvement in Mouse Strength | Reduction in Fatigue |
| Vehicle Control | - | Baseline | Baseline |
| This compound | 30 mg/kg (s.c.) | Significant Increase | Preserved Running Performance |
| Nandrolone (NAND) | 5 mg/kg (s.c.) | Significant Increase | - |
| α-methylprednisolone (PDN) | 1 mg/kg (i.p.) | Significant Increase | - |
Data summarized from Cozzoli et al., 2013.[3]
In the exercised mdx mouse model of Duchenne muscular dystrophy, this compound was compared to the anabolic steroid nandrolone and the corticosteroid α-methylprednisolone.[3] this compound significantly increased mouse strength, comparable to both nandrolone and α-methylprednisolone.[3] Furthermore, this compound uniquely preserved running performance in an acute exhaustion test, whereas vehicle-treated animals showed a significant increase in fatigue.[3]
Experimental Protocols
Hindlimb Immobilization Mouse Model
This model is used to induce rapid muscle atrophy.
-
Animals: Male mice.
-
Procedure: One hindlimb is immobilized in a plantar flexion position using a plaster cast or similar method. The contralateral limb serves as a control.
-
Treatment: this compound, testosterone propionate, or vehicle is administered daily via subcutaneous injection for the duration of the immobilization period (e.g., 7 days).
-
Endpoints: At the end of the study, the gastrocnemius and other hindlimb muscles are excised and weighed. The prostate gland is also collected and weighed to assess androgenic effects. Muscle tissue can be further analyzed for fiber size and gene expression.
References
- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of GLPG0492 and GSK-2881078
A Comprehensive Guide for Researchers in Drug Development
In the landscape of selective androgen receptor modulators (SARMs), GLPG0492 and GSK-2881078 have emerged as significant investigational compounds. Both are nonsteroidal molecules designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate. This guide provides a detailed, data-driven comparison of these two SARMs to aid researchers, scientists, and drug development professionals in their evaluation.
At a Glance: Key Performance Indicators
| Parameter | This compound | GSK-2881078 |
| Primary Target | Androgen Receptor (AR) | Androgen Receptor (AR) |
| Compound Class | Nonsteroidal SARM | Nonsteroidal SARM |
| Reported Indications | Cachexia, Muscular Dystrophy[1] | Muscle weakness and cachexia[2] |
In Vitro Potency and Activity
A direct comparison of the in vitro androgenic potential of this compound and GSK-2881078 has been conducted using two distinct bioassays: a yeast androgen screen and a reporter gene assay in human prostate carcinoma cells (PC3(AR)2).[3]
| Assay | This compound (EC50) | GSK-2881078 (EC50) |
| Yeast Androgen Screen | Data not explicitly quantified in the primary comparative study, but androgenic effects were observed. | 4.44 x 10⁻⁶ M[3][4] |
| PC3(AR)2 Reporter Gene Assay | Data not explicitly quantified in the primary comparative study, but androgenic effects were observed. | 3.99 x 10⁻⁹ M[2][3][4] |
GSK-2881078 demonstrates significantly higher potency in the mammalian cell-based reporter gene assay compared to the yeast screen, a common characteristic for many SARMs.[3][4]
Preclinical In Vivo Efficacy and Selectivity
The hallmark of a successful SARM is its ability to selectively stimulate muscle growth (anabolic activity) with minimal impact on reproductive tissues (androgenic activity).
This compound
In a standard castrated male rodent model, this compound demonstrated robust, dose-dependent anabolic activity on the levator ani muscle, comparable to testosterone propionate (TP).[5] Importantly, this was accompanied by significantly reduced androgenic activity on the ventral prostate.[5]
| Model | Treatment | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Ventral Prostate) |
| Castrated Male Rodent | This compound (0.75 mg/kg/day) | 50% of maximal activity | Minimal effect |
| This compound (highest dose tested) | Maximal activity comparable to TP | ~30% activity | |
| Mouse Hindlimb Immobilization | This compound (3-10 mg/kg/day) | Significantly attenuated muscle atrophy | No significant increase in prostate weight |
| Testosterone Propionate (1 mg/kg/day) | Prevented muscle loss | Significant increase in prostate weight |
GSK-2881078
Preclinical data for GSK-2881078 in a similar orchiectomized rat model also indicates a favorable dissociation between anabolic and androgenic effects.
| Model | Treatment | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Ventral Prostate) |
| Orchiectomized Rats | GSK-2881078 (0.3 mg/kg/day for 28 days) | Restored weight to that of sham-operated rats | Minor increase compared to vehicle-treated orchiectomized rats |
While a direct dose-for-dose comparison is challenging due to differences in the reported studies, both compounds exhibit the desired tissue selectivity in preclinical models.
Clinical Data
GSK-2881078 has progressed to clinical trials, providing valuable data on its effects in humans.
In a Phase 1b study in healthy older men and postmenopausal women, GSK-2881078 produced dose-dependent increases in lean mass.[6] Notably, women appeared to be more sensitive to the anabolic effects at lower doses.[6]
Pharmacokinetic Profile
| Parameter | This compound (Preclinical, Mouse) | GSK-2881078 (Human) |
| Dosing | Oral | Oral |
| Key Observation | Dose-dependent plasma exposure at steady state. | Dose-proportional increases in exposure. |
| Half-life | Not explicitly stated in the provided results. | Long half-life of over 100 hours. |
The long half-life of GSK-2881078 in humans is a notable feature, potentially allowing for less frequent dosing.
Mechanism of Action and Signaling Pathway
Both this compound and GSK-2881078 are agonists of the androgen receptor. Upon binding, they induce a conformational change in the receptor, leading to the recruitment of co-activator proteins and the subsequent modulation of target gene transcription. The tissue selectivity of SARMs is thought to arise from their unique interactions with the androgen receptor, leading to differential gene regulation in various tissues.
In muscle tissue, the activation of the androgen receptor by these SARMs is expected to upregulate anabolic pathways and downregulate catabolic pathways. For instance, studies with this compound have shown that it can negatively interfere with major signaling pathways that control muscle mass homeostasis.[7]
Caption: Simplified signaling pathway of SARMs in muscle cells.
Experimental Protocols
Yeast Androgen Screen (YAS)
This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that co-expresses the human androgen receptor and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an androgen-responsive promoter.
Workflow:
Caption: General workflow for the Yeast Androgen Screen (YAS).
Androgen Receptor Reporter Gene Assay (PC3 Cells)
This assay employs a human prostate cancer cell line (PC3) that is engineered to stably or transiently express the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter.
Workflow:
Caption: General workflow for the Androgen Receptor Reporter Gene Assay.
Conclusion
Both this compound and GSK-2881078 are promising nonsteroidal SARMs that exhibit the desired tissue-selective androgenic activity in preclinical models. GSK-2881078 has demonstrated anabolic effects in human clinical trials. The choice between these compounds for further research and development may depend on specific therapeutic goals, desired pharmacokinetic profiles, and the evolving landscape of clinical data. This guide provides a foundational comparison to inform such decisions.
References
- 1. SERMs and SARMs: detection of their activities with yeast based bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new highly specific and robust yeast androgen bioassay for the detection of agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 7. A yeast screen system for aromatase inhibitors and ligands for androgen receptor: yeast cells transformed with aromatase and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of GLPG0492 efficacy in muscle dystrophy
For Immediate Release
This publication provides a comparative analysis of the preclinical efficacy of GLPG0492, a selective androgen receptor modulator (SARM), against other therapeutic alternatives for the treatment of muscle dystrophy, with a primary focus on Duchenne muscular dystrophy (DMD). This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of quantitative data, experimental methodologies, and the underlying signaling pathways of these potential treatments.
Comparative Efficacy Data
The following table summarizes the preclinical efficacy of this compound and its comparators in the mdx mouse model, a widely used animal model for DMD. The data is compiled from various studies to facilitate a cross-study comparison of key functional outcomes.
| Compound | Dosage | Duration | Key Efficacy Outcomes | Animal Model | Citation |
| This compound | 30 mg/kg, s.c. (6 days/week) | 4 weeks | - Significantly increased mouse strength. - Preserved running performance in acute exhaustion tests (vehicle-treated animals showed 30-50% increase in fatigue). - Modest but significant increase in diaphragm force. - Decrease in non-muscle area and fibrosis markers. | Exercised mdx mice | [1] |
| 0.3-30 mg/kg, s.c. | 12 weeks | - Confirmed positive effects on mouse strength and resistance to fatigue at lower doses. | Exercised mdx mice | [1] | |
| α-methylprednisolone (PDN) | 1 mg/kg, i.p. | 4 weeks | - Significantly increased mouse strength. - Modest but significant increase in diaphragm force. | Exercised mdx mice | [1] |
| Nandrolone | 5 mg/kg, s.c. | 4 weeks | - Significantly increased mouse strength. - Modest but significant increase in diaphragm force. - Decrease in non-muscle area and fibrosis markers. | Exercised mdx mice | [1] |
| Edasalonexent | Clinically relevant doses | 6 months | - Preserved bone cortical density and thickness, and femur length, unlike prednisolone which showed negative impacts. | mdx mice | |
| Vamorolone | 2.0 and 6.0 mg/kg/day | 24 weeks | - Dose-related improvement in muscle function (time to stand). - 6.0 mg/kg/day dose showed greater improvements in 6-minute walk test and time to run/walk. | Boys with DMD | |
| Ataluren | 10, 10, 20 mg/kg (tid) | 48 weeks | - Post-hoc analysis showed a 68.2-meter greater distance covered in the 6-minute walk test in a subgroup of patients compared to placebo. | Boys with DMD/BMD with nonsense mutations | |
| Golodirsen | 30 mg/kg, weekly | 48 weeks | - Increased dystrophin protein levels from a mean of 0.095% to 1.019% of normal. - Significant increase in the percentage of dystrophin-positive fibers. | Patients with DMD amenable to exon 53 skipping |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Animal Models
The primary animal model used in the preclinical studies cited is the mdx mouse, which has a spontaneous mutation in the dystrophin gene, leading to a phenotype that mimics human Duchenne muscular dystrophy.[1] In some studies, an exercise regimen was incorporated to exacerbate the dystrophic phenotype and better model the functional decline seen in patients.
Functional Outcome Measures
-
Grip Strength Test: This non-invasive test measures the muscle strength of the forelimbs and/or hindlimbs. The mouse is allowed to grasp a metal grid or bar connected to a force gauge, and the peak force generated when the mouse is gently pulled away is recorded.[1]
-
Acute Exhaustion Test (Fatigue Test): This test evaluates endurance and fatigue. Mice are placed on a treadmill at a constant speed, and the time or distance until exhaustion is measured. Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite encouragement.[1]
-
Ex Vivo Diaphragm Force Measurement: The diaphragm muscle is dissected and mounted in an organ bath containing a physiological salt solution. The muscle is stimulated electrically, and the contractile force is measured using a force transducer. This provides a direct assessment of muscle function.[1]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these compounds is essential for rational drug design and development.
This compound and Nandrolone: Androgen Receptor Signaling
This compound is a selective androgen receptor modulator (SARM), and nandrolone is an anabolic steroid. Both exert their effects by binding to the androgen receptor (AR). In muscle tissue, activation of the AR initiates a signaling cascade that promotes protein synthesis and inhibits protein degradation, leading to muscle hypertrophy and increased strength. SARMs like this compound are designed to selectively activate the AR in muscle and bone tissue while having minimal effects on other tissues, such as the prostate, thereby reducing the risk of androgenic side effects.
α-methylprednisolone and Vamorolone: Glucocorticoid Receptor Signaling
α-methylprednisolone is a corticosteroid, while vamorolone is a first-in-class dissociative steroidal anti-inflammatory drug. Both interact with the glucocorticoid receptor (GR). In the context of DMD, their primary beneficial effect is thought to be the suppression of chronic inflammation, which contributes to muscle damage. They can inhibit the pro-inflammatory transcription factor NF-κB. Vamorolone is designed to retain the anti-inflammatory properties of corticosteroids while having fewer side effects.
Edasalonexent: NF-κB Inhibition
Edasalonexent is an orally administered small molecule that inhibits NF-κB. In DMD, the absence of dystrophin leads to chronic activation of NF-κB, which drives inflammation, fibrosis, and muscle degeneration. By inhibiting NF-κB, edasalonexent aims to reduce these pathological processes.
Ataluren: Nonsense Mutation Readthrough
Ataluren is a drug that enables the ribosome to read through premature stop codons in the mRNA. In a subset of DMD patients, the disease is caused by a nonsense mutation that introduces a premature stop codon in the dystrophin gene, leading to the production of a truncated, non-functional protein. Ataluren allows for the synthesis of a full-length, functional dystrophin protein.
Golodirsen: Exon Skipping
Golodirsen is an antisense oligonucleotide that is designed to induce the skipping of exon 53 in the dystrophin pre-mRNA. For DMD patients with specific mutations in this region, skipping exon 53 can restore the reading frame of the mRNA, leading to the production of a shorter but still functional dystrophin protein.
Conclusion
This compound has demonstrated promising preclinical efficacy in improving muscle strength and function in the mdx mouse model of DMD. Its performance is comparable to that of the anabolic steroid nandrolone and the corticosteroid α-methylprednisolone in some functional readouts. The landscape of therapeutic development for DMD is diverse, with several alternative strategies showing potential. These include other small molecules targeting inflammation and fibrosis, such as edasalonexent and vamorolone, as well as mutation-specific approaches like ataluren and golodirsen. Each of these approaches has a distinct mechanism of action and a unique efficacy and safety profile. This comparative guide provides a foundational overview to aid researchers in navigating the complex field of muscle dystrophy therapeutics and to inform the design of future preclinical and clinical studies. Further head-to-head comparative studies will be crucial to definitively establish the relative efficacy and safety of these promising therapeutic candidates.
References
GLPG0492 in the Spotlight: A Comparative Look at SARM Activity in Yeast Androgen Screens
For researchers and drug development professionals, understanding the androgenic potential of investigational compounds is paramount. The yeast androgen screen (YAS) offers a robust, high-throughput method for assessing the ability of substances to activate the human androgen receptor. This guide provides a comparative overview of GLPG0492 and other Selective Androgen Receptor Modulators (SARMs) within the context of this in vitro assay, supported by available experimental data and detailed methodologies.
This compound is a non-steroidal SARM that has been investigated for its potential therapeutic applications in muscle-wasting conditions. Like other SARMs, it is designed to selectively target androgen receptors in specific tissues, aiming to elicit anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate. The YAS assay is a valuable tool for characterizing the androgenic activity of such compounds in a controlled, cellular environment.
Comparative Analysis of SARM Activity in a Yeast Androgen Screen
A key study by Zierau et al. (2019) provides a direct comparison of the androgenic potential of three SARMs: this compound, RAD-140, and GSK-2881078, using a yeast androgen screen. While the full text of this study is not publicly available, the research abstract indicates that the androgenic effects of these compounds were evaluated and compared.
The study does provide a specific half-maximal effective concentration (EC50) value for one of the tested compounds in the yeast screen.
| Compound | EC50 in Yeast Androgen Screen (µM) |
| GSK-2881078 | 4.44[1] |
| This compound | Data not publicly available |
| RAD-140 | Data not publicly available |
It is important to note that the androgenic potency of a compound in a yeast-based assay can differ from its activity in mammalian cell-based assays. For instance, the same study reported that the EC50 value for GSK-2881078 in a reporter gene assay using human prostate carcinoma cells was significantly lower, at 3.99 nM, highlighting the different sensitivities and cellular contexts of these in vitro systems.[1]
The Yeast Androgen Screen: A Mechanistic Overview
The YAS assay is a powerful tool that leverages the cellular machinery of the yeast Saccharomyces cerevisiae. In this system, the yeast is genetically modified to express the human androgen receptor (hAR) and a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase. The expression of the reporter gene is controlled by an androgen-responsive element (ARE).
When a compound with androgenic activity, such as a SARM, is introduced, it binds to the hAR. This ligand-receptor complex then binds to the ARE, initiating the transcription of the lacZ gene. The resulting β-galactosidase enzyme acts on a chromogenic substrate, producing a color change that can be quantified spectrophotometrically. The intensity of the color is proportional to the androgenic activity of the compound.
Below is a diagram illustrating the signaling pathway and a typical experimental workflow for a yeast androgen screen.
Detailed Experimental Protocol
The following is a generalized protocol for conducting a yeast androgen screen, based on established methodologies. Specific parameters may vary depending on the yeast strain and laboratory-specific optimizations.
1. Yeast Strain and Culture Conditions:
-
A strain of Saccharomyces cerevisiae genetically engineered to express the human androgen receptor and a reporter gene (e.g., lacZ) under the control of an androgen-responsive element is used.
-
Yeast cells are typically grown in a selective medium that maintains the expression plasmids.
2. Preparation of Test Compounds:
-
Test compounds, including this compound and other SARMs, are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in the assay medium to achieve a range of concentrations for testing.
3. Yeast Androgen Screen Assay:
-
A suspension of yeast cells is prepared in the assay medium.
-
The yeast suspension is dispensed into the wells of a microtiter plate.
-
The prepared serial dilutions of the test compounds and appropriate controls (e.g., a known androgen like dihydrotestosterone as a positive control, and a vehicle control) are added to the wells.
-
The plate is incubated, typically for 18-24 hours, at a controlled temperature (e.g., 30°C) to allow for receptor binding and reporter gene expression.
4. Measurement of Reporter Gene Activity:
-
Following incubation, the yeast cells are lysed to release the β-galactosidase enzyme.
-
A chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added to each well.
-
The plate is incubated to allow the enzyme to convert the substrate into a colored product.
-
The absorbance of each well is measured using a spectrophotometer at a wavelength appropriate for the colored product.
5. Data Analysis:
-
The absorbance values are corrected for background by subtracting the values from the vehicle control wells.
-
The data are then plotted as a dose-response curve, with the compound concentration on the x-axis and the corresponding androgenic activity (absorbance) on the y-axis.
-
The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve using appropriate software.
Conclusion
The yeast androgen screen is a valuable primary screening tool for assessing the androgenic activity of SARMs like this compound. While direct comparative data for this compound from the key study by Zierau et al. (2019) is not fully accessible, the available information for GSK-2881078 underscores the utility of this assay in quantifying androgen receptor activation. For a comprehensive understanding of a SARM's profile, it is crucial to integrate data from various in vitro and in vivo models. The detailed protocol and mechanistic overview provided here serve as a foundational guide for researchers designing and interpreting such studies in the field of androgen receptor modulation.
References
GLPG0492's Impact on Gene Expression: A Comparative Analysis in Muscle Atrophy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GLPG0492's effects on gene expression in the context of muscle atrophy, benchmarked against other therapeutic alternatives. The data presented is compiled from preclinical studies to offer a comprehensive overview of the transcriptional changes induced by this selective androgen receptor modulator (SARM).
This compound, a non-steroidal SARM, has been investigated for its potential to counteract muscle wasting.[1][2] Studies in mouse models of muscle atrophy have demonstrated its efficacy in preserving muscle mass, with its mechanism of action partially attributed to the modulation of key signaling pathways that govern muscle homeostasis.[2][3] This guide delves into the specific gene expression changes elicited by this compound and compares them with those of testosterone propionate (TP), nandrolone, and methylprednisolone.
Comparative Gene Expression Analysis
The following table summarizes the quantitative changes in the expression of key genes involved in muscle atrophy and hypertrophy following treatment with this compound and its comparators. The data is derived from a mouse model of hindlimb immobilization for this compound and TP, and from similar preclinical models of muscle atrophy for nandrolone and methylprednisolone.
| Gene | Function | This compound | Testosterone Propionate (TP) | Nandrolone | Methylprednisolone |
| Atrogin-1 (MAFbx) | Muscle-specific E3 ubiquitin ligase, promotes protein degradation | Down-regulated [3] | Down-regulated [3] | No significant effect on MuRF-1 (a related E3 ligase)[2][4] | Up-regulated [5] |
| MuRF1 | Muscle-specific E3 ubiquitin ligase, promotes protein degradation | Down-regulated [3] | Down-regulated [3] | No significant effect[2][4] | Up-regulated [5] |
| FoxO1 | Transcription factor, promotes atrophy gene expression | Down-regulated [6] | Not Reported | Down-regulated [1] | Up-regulated [5] |
| Myogenin | Myogenic regulatory factor, involved in muscle development and atrophy | Down-regulated [6] | Not Reported | Not Reported | Not Reported |
| IGF-1 | Growth factor, promotes muscle hypertrophy | Up-regulated [3] | Up-regulated [3] | Not Reported | Not Reported |
| PGC-1α | Regulator of mitochondrial biogenesis and muscle fiber type | Up-regulated [3] | Up-regulated [3] | Not restored in a model of disuse atrophy[2] | Not Reported |
| IL-1β | Pro-inflammatory cytokine, can contribute to muscle wasting | Down-regulated [6] | Not Reported | Not Reported | Not Reported |
| LC3 | Marker of autophagy | No significant regulation[3] | No significant regulation[3] | Not Reported | Not Reported |
Signaling Pathways Modulated by this compound
This compound's anabolic and anti-atrophic effects are mediated through its interaction with the androgen receptor (AR), leading to the modulation of downstream signaling pathways critical for muscle mass regulation. The primary pathways influenced are those controlling protein synthesis and degradation.
Caption: this compound signaling cascade in skeletal muscle.
Experimental Protocols
The following methodologies were employed in the key studies cited for the comparative analysis of gene expression.
This compound and Testosterone Propionate (Hindlimb Immobilization Model)[3]
-
Animal Model: Male BALB/c mice were subjected to unilateral hindlimb immobilization.
-
Dosing: this compound (10 mg/kg/day) or testosterone propionate (1 mg/kg/day) was administered for 7 days.
-
Tissue Collection: Tibialis anterior muscles were collected at day 7.
-
RNA Extraction and Gene Expression Analysis: Total RNA was extracted from the muscle tissue. Gene expression levels were quantified by quantitative real-time PCR (qRT-PCR).
-
Statistical Analysis: Statistical significance was determined using appropriate statistical tests, with p-values < 0.05, < 0.01, and < 0.001 indicating significant differences.
Experimental Workflow for Gene Expression Analysis
References
- 1. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The administration of high-dose methylprednisolone for 24 h reduced muscle size and increased atrophy-related gene expression in spinal cord-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of GLPG0492 and Older Generation SARMs for Researchers
A detailed examination of the preclinical data reveals the distinct pharmacological profiles of the novel selective androgen receptor modulator (SARM) GLPG0492 compared to the older generation compounds, Ostarine (MK-2866) and Andarine (S-4). This guide provides a comprehensive comparison of their binding affinities, in vivo activities, and underlying signaling mechanisms to inform researchers in the field of muscle wasting and androgen modulation.
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (AR), aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate. This comparative guide delves into the preclinical data of this compound, a newer SARM, and benchmarks it against the well-characterized, older generation SARMs, Ostarine and Andarine.
Quantitative Comparison of Pharmacological Parameters
To facilitate a direct comparison, the following tables summarize the key quantitative data available for this compound, Ostarine, and Andarine. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Androgen Receptor Binding Affinity (Ki) | Reference |
| This compound | Potency of 12 nM* | [1] |
| Ostarine (MK-2866) | 3.8 nM | [2] |
| Andarine (S-4) | 4 nM - 7.5 nM | [3][4] |
*The reported value for this compound is a potency value (12 nM) from a cell-based assay, which may not be directly equivalent to a Ki value from a radioligand binding assay.
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate) | Animal Model | Reference |
| This compound | ED50: 0.75 mg/kg/day | Showed maximal 30% activity at the highest dose tested | Castrated male rodent | [5] |
| Ostarine (MK-2866) | ED50: 0.03 mg/day | ED50: 0.12 mg/day | Castrated male rats | [2] |
| Andarine (S-4) | Restored to 101% of intact control at 0.5 mg/day | Restored to 32.5% of intact control at 0.5 mg/day | Castrated male rats | [3] |
Experimental Protocols
A comprehensive understanding of the presented data necessitates a review of the methodologies employed in the cited studies. The following are generalized protocols for the key experiments used to characterize these SARMs.
Androgen Receptor Binding Assay (Radioligand Displacement)
The binding affinity of SARMs to the androgen receptor is typically determined using a competitive radioligand binding assay. This in vitro assay measures the ability of a test compound to displace a radiolabeled androgen (e.g., [3H]-mibolerone) from the androgen receptor.
Generalized Protocol:
-
Receptor Source: Cytosol is prepared from the ventral prostate of rats.
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test SARM.
-
Separation: After reaching equilibrium, bound and free radioligand are separated.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test SARM that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo method used to assess the anabolic and androgenic properties of a substance in castrated male rats.
Generalized Protocol:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a post-castration period, the animals are treated with the test SARM or a vehicle control for a specified duration (typically 7-10 days).
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-responsive tissues are recorded. The levator ani muscle is used as a marker for anabolic activity, while the ventral prostate and seminal vesicles are used as markers for androgenic activity.
-
Data Analysis: The dose-response relationship for the increase in tissue weights is analyzed to determine the potency (ED50) and efficacy of the compound.
Signaling Pathways and Experimental Workflows
The mechanism of action of SARMs involves more than just binding to the androgen receptor. The subsequent downstream signaling events dictate the tissue-selective effects.
SARM Signaling Pathway
Upon binding to the androgen receptor in the cytoplasm, SARMs induce a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the SARM-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators (co-activators or co-repressors) and modulating the transcription of target genes. The tissue selectivity of SARMs is believed to arise from the differential recruitment of co-regulators in different cell types.
Experimental Workflow for SARM Evaluation
The preclinical evaluation of a novel SARM like this compound typically follows a structured workflow to characterize its pharmacological profile.
Discussion and Future Directions
The preclinical data indicate that this compound is a potent and selective SARM. While a direct comparison of in vivo potency with Ostarine and Andarine is challenging due to differing dose metrics, the available data for this compound suggests a favorable profile with strong anabolic activity and a high degree of muscle-to-prostate selectivity. Ostarine is noted for being one of the most extensively studied SARMs with a favorable balance of efficacy and safety. Andarine, an earlier SARM, also demonstrates anabolic effects but has been associated with vision-related side effects.
Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and selectivity of this compound against older generation SARMs. Proteomic and transcriptomic analyses of tissues from animals treated with these different SARMs would provide deeper insights into the specific downstream signaling pathways and co-regulators involved, further elucidating the mechanisms behind their tissue-selective effects. This knowledge will be crucial for the rational design of next-generation SARMs with even more refined therapeutic profiles.
References
- 1. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurodiagnostico.com [eurodiagnostico.com]
- 3. Andarine - Wikipedia [en.wikipedia.org]
- 4. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
GLPG0492: A Preclinical Review and Comparative Analysis in the Landscape of Muscle Wasting Therapies
The development of GLPG0492, a selective androgen receptor modulator (SARM), for cachexia and muscular dystrophy has been discontinued after Phase 1 clinical trials. This guide provides a comprehensive review of the available preclinical data for this compound and compares its profile with more advanced therapeutic alternatives for its initial target indications. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of treatments for muscle-wasting disorders.
Overview of this compound
This compound (also known as DT-200) is a non-steroidal SARM designed to selectively target androgen receptors in muscle and bone, aiming to produce anabolic effects with fewer androgenic side effects compared to traditional steroids.[1][2] Developed by Galapagos NV, the compound showed promise in preclinical models of muscle atrophy.[3][4] However, despite completing three Phase 1 clinical trials (NCT01130818, NCT01397370, and NCT01538420) to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, no further clinical development has been pursued, and the compound is no longer mentioned in the company's recent pipelines.[5] Publicly available quantitative results from these Phase 1 trials are unavailable.
Preclinical Efficacy of this compound
Preclinical studies in mouse models demonstrated the potential of this compound in mitigating muscle wasting.
Hindlimb Immobilization Model
In a mouse model of immobilization-induced muscle atrophy, this compound was compared to testosterone propionate (TP).[3][6] this compound treatment partially prevented the loss of muscle mass and muscle fiber atrophy in a dose-dependent manner.[3] Notably, it was found to be as efficacious as TP in reducing muscle loss while sparing reproductive tissues, a key characteristic of SARMs.[3][6]
mdx Mouse Model of Duchenne Muscular Dystrophy (DMD)
In the exercised mdx mouse model, a model for Duchenne muscular dystrophy, this compound was compared to α-methylprednisolone (a corticosteroid) and nandrolone (an anabolic steroid).[4] A 4-week treatment with a high dose of this compound significantly increased mouse strength, comparable to the effects of the comparator drugs.[4] Furthermore, in an exhaustion test, this compound preserved running performance, while vehicle- and comparator-treated animals showed significant fatigue.[4] The study also noted a modest but significant increase in diaphragm force and a decrease in markers of fibrosis in the this compound-treated group.[4]
Comparative Analysis with Alternative Therapies
Given the discontinuation of this compound's development, this section compares its preclinical profile with later-stage or approved therapies for its intended indications: cachexia and Duchenne muscular dystrophy.
For Cachexia
Cachexia is a complex metabolic syndrome characterized by severe muscle wasting. While no single treatment is universally effective, several agents have been investigated.
| Feature | This compound (Preclinical) | Anamorelin (Ghrelin Receptor Agonist) | Enobosarm (GTx-024) (SARM) |
| Mechanism of Action | Selective Androgen Receptor Modulator | Ghrelin receptor agonist, stimulating appetite and anabolic pathways | Selective Androgen Receptor Modulator |
| Key Efficacy Findings | - Prevented muscle mass loss in immobilization model[3] | - Increased lean body mass and body weight in Phase 3 trials (ROMANA 1 & 2) in NSCLC patients with cachexia[2][7] | - Increased total lean body mass and improved physical function in a Phase 2 trial in elderly individuals[8][9] |
| Development Stage | Discontinued after Phase 1 | Approved in some countries for cancer cachexia | Development for cancer cachexia was halted after Phase 3 trials did not meet primary endpoints on physical function[10] |
| Reported Side Effects | Preclinical data suggests sparing of reproductive tissues compared to testosterone[3] | Most frequent drug-related adverse event was hyperglycemia[2] | Generally well-tolerated in clinical trials[9][11] |
For Duchenne Muscular Dystrophy (DMD)
DMD is a genetic disorder characterized by progressive muscle degeneration. Corticosteroids are the current standard of care, but newer therapies with different mechanisms of action are emerging.
| Feature | This compound (Preclinical) | Givinostat (HDAC Inhibitor) | Vamorolone (Dissociative Steroid) |
| Mechanism of Action | Selective Androgen Receptor Modulator | Histone deacetylase (HDAC) inhibitor, aiming to reduce inflammation and promote muscle regeneration | Acts on the glucocorticoid receptor with a "dissociative" profile, separating anti-inflammatory effects from some steroid-associated side effects |
| Key Efficacy Findings | - Increased muscle strength and running performance in mdx mice[4] | - Significantly slowed motor function decline in a Phase 3 trial (EPIDYS) in ambulant boys with DMD[12][13][14] | - Improved motor function comparable to prednisone with a better safety profile regarding growth and bone health in a Phase 2b trial (VISION-DMD)[1][15][16] |
| Development Stage | Discontinued after Phase 1 | Approved in the UK for DMD[17] | Approved in the US and Europe for DMD |
| Reported Side Effects | Preclinical data suggests a favorable safety profile compared to traditional steroids[4] | Predominantly minor to moderate side effects reported in the Phase 3 trial[12] | Fewer side effects on growth and bone turnover compared to prednisone[15][18] |
Experimental Protocols
Hindlimb Immobilization Mouse Model
-
Animal Model: Male mice.
-
Procedure: One hindlimb was immobilized using a plaster cast.
-
Treatment: this compound was administered subcutaneously daily at doses ranging from 0.3 to 10 mg/kg. Testosterone propionate (TP) was used as a comparator.
-
Duration: 7 days.
-
Key Assessments: Muscle mass of the gastrocnemius and tibialis anterior, muscle fiber size (histomorphometry), and gene expression analysis of muscle-specific ubiquitin ligases (Atrogin-1 and MuRF1).[3][19]
Exercised mdx Mouse Model
-
Animal Model: mdx mice, a genetic model for DMD.
-
Procedure: Mice were subjected to a forced exercise protocol on a treadmill to exacerbate the dystrophic phenotype.[20]
-
Treatment: this compound was administered subcutaneously at a high dose (30 mg/kg, 6 days/week). Comparators included α-methylprednisolone (1 mg/kg, intraperitoneally) and nandrolone (5 mg/kg, subcutaneously).
-
Duration: 4 weeks for the initial study, followed by a 12-week dose-dependence study.
-
Key Assessments: In vivo muscle strength (grip strength), running performance in an exhaustion test, ex vivo diaphragm muscle force, and histological analysis for fibrosis.[4]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Muscle Cells
Caption: Proposed mechanism of this compound in muscle cells.
Experimental Workflow: Hindlimb Immobilization Study
Caption: Workflow of the preclinical hindlimb immobilization study.
Conclusion
This compound demonstrated a promising preclinical profile as a selective androgen receptor modulator, showing efficacy in animal models of muscle wasting with a potential for an improved safety profile over traditional anabolic steroids. However, the discontinuation of its clinical development after Phase 1 trials means that its full potential in humans remains unevaluated. The landscape of therapies for cachexia and Duchenne muscular dystrophy has since evolved, with several new agents with diverse mechanisms of action gaining regulatory approval or advancing to late-stage clinical trials. This comparative guide highlights the preclinical promise of this compound while underscoring the significant progress made by alternative therapies that have successfully navigated the path to clinical validation. For researchers in the field, the story of this compound serves as a case study in the challenges of drug development and the continuous evolution of therapeutic strategies for complex muscle-wasting diseases.
References
- 1. Adrenal Suppression From Vamorolone and Prednisone in Duchenne Muscular Dystrophy: Results From the Phase 2b Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. musculardystrophyuk.org [musculardystrophyuk.org]
- 13. musculardystrophynews.com [musculardystrophynews.com]
- 14. actionduchenne.org [actionduchenne.org]
- 15. Vamorolone Has Efficacy for Treating Duchenne Muscular Dystrophy Without Affecting Growth - - Practical Neurology [practicalneurology.com]
- 16. neurologylive.com [neurologylive.com]
- 17. duchenneuk.org [duchenneuk.org]
- 18. neurology.org [neurology.org]
- 19. researchgate.net [researchgate.net]
- 20. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GLPG0492
For researchers and scientists engaged in drug development, the safe handling and disposal of investigational compounds like GLPG0492 are paramount to ensuring a secure laboratory environment and regulatory compliance. As a selective androgen receptor modulator (SARM), this compound is a bioactive molecule that requires meticulous disposal procedures.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for laboratory chemical and cytotoxic waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
-
Designated Area: Conduct all handling and disposal activities in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risks.
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound disposal was not found, always refer to the manufacturer's SDS for the most detailed safety information.
Waste Classification and Segregation
Proper disposal begins with the correct classification and segregation of waste. All materials that have come into contact with this compound must be treated as hazardous chemical waste.[6][7]
Table 1: Classification of this compound Waste
| Waste Category | Description | Examples |
| Bulk Chemical Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | - Unused this compound powder- Leftover stock solutions- Materials from a large spill cleanup |
| Trace Chemical Waste | Items that are "RCRA empty" (containing less than 3% of the original volume) or have come into incidental contact with this compound. | - Empty vials and containers- Contaminated gloves, gowns, and bench paper- Used pipette tips and serological pipettes |
| Contaminated Sharps | Any sharp object that is contaminated with this compound. | - Needles and syringes- Scalpel blades- Contaminated glass slides or broken glassware |
Step-by-Step Disposal Procedures
1. Waste Container Preparation and Labeling:
-
Select appropriate, leak-proof waste containers that are compatible with the chemical nature of the waste.[7][8]
-
Clearly label each container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[4][8]
2. Collection of this compound Waste:
-
Bulk Chemical Waste:
-
Collect unused or expired this compound powder and concentrated solutions in a designated, sealable hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS.
-
-
Trace Chemical Waste:
-
Place non-sharp, trace-contaminated items (e.g., gloves, wipes, bench paper) in a designated hazardous waste bag, typically a clear or specifically colored bag within a rigid secondary container.[9]
-
-
Contaminated Sharps:
3. Storage of Chemical Waste:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13]
-
The SAA should be at or near the point of waste generation and away from general laboratory traffic.[8][13]
-
Ensure all waste containers are securely sealed when not in use.[7][8]
4. Requesting Waste Disposal:
-
Once a waste container is three-quarters full, or in accordance with your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[6][9]
-
Follow your institution's specific procedures for documenting and scheduling waste collection.[6]
Important Considerations:
-
Never dispose of this compound or any chemical waste down the sink or in the regular trash. [4][8] This is illegal and can have serious environmental consequences.
-
Familiarize yourself with and adhere to all federal, state, and local regulations, as well as your institution's specific policies for hazardous waste disposal.[6][8]
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the disposal of laboratory chemical and cytotoxic waste from various safety and regulatory bodies.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usada.org [usada.org]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. danielshealth.ca [danielshealth.ca]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
